Sulfaethoxypyridazine-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H14N4O3S |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-amino-N-(6-ethoxypyridazin-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)/i3+1,4+1,5+1,6+1,9+1,10+1 |
InChI Key |
FFJIWWBSBCOKLS-MSQIWANRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Sulfaethoxypyridazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Sulfaethoxypyridazine-13C6, an isotopically labeled sulfonamide antibiotic. The information is intended to support research, development, and analytical applications of this compound.
Core Chemical Properties
This compound is a stable isotope-labeled version of Sulfaethoxypyridazine, a sulfonamide antibacterial agent. The labeling with six Carbon-13 atoms on the benzene (B151609) ring makes it a valuable internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C6[13C]6H14N4O3S | [] |
| Molecular Weight | 300.29 g/mol | [] |
| Appearance | Pale Brown Solid | |
| Purity | ≥95% by HPLC; ≥98% atom 13C | |
| CAS Number (unlabeled) | 963-14-4 | [2][3][4] |
Physicochemical Data
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings.
| Property | Value | Details | Source |
| Solubility | Sparingly soluble in DMSO | 1-10 mg/mL for the unlabeled compound. | |
| Data not available | Quantitative solubility in other organic solvents and aqueous solutions is not readily available. | ||
| pKa | Data not available | The pKa of the sulfonamide group is a critical parameter for understanding its ionization state at different pH values. While data for other sulfonamides are available, the specific pKa for Sulfaethoxypyridazine is not reported in the searched literature. |
Synthesis and Isotopic Labeling
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general and efficient method for the synthesis of phenyl-ring-13C-labeled sulfonamides has been described. This method can be adapted for the synthesis of this compound.
General Synthetic Workflow:
The synthesis generally involves a multi-step process starting from commercially available 13C6-labeled aniline.
Caption: General synthetic workflow for 13C-labeled sulfonamides.
Key Experimental Steps (based on related syntheses):
-
Acetylation of Aniline-13C6: The amino group of Aniline-13C6 is protected by acetylation to prevent side reactions during the subsequent chlorosulfonation step.
-
Chlorosulfonation: The acetylated product is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the 13C-labeled phenyl ring.
-
Condensation: The resulting sulfonyl chloride is condensed with 3-amino-6-ethoxypyridazine.
-
Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, this compound.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Mass Spectrometry
Specific mass spectrometry data for this compound is not available in the searched literature. However, based on the unlabeled compound and general fragmentation patterns of sulfonamides, the following can be expected:
-
Expected Molecular Ion: [M+H]+ at m/z 301.
-
Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the bond between the sulfur and the phenyl ring.
13C NMR Spectroscopy
Detailed 13C NMR data for this compound is not publicly available. The 13C labeling on the benzene ring will result in significantly different and more complex splitting patterns compared to the unlabeled compound due to 13C-13C coupling. For the unlabeled aromatic carbons, chemical shifts are typically observed in the range of 110-160 ppm.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfaethoxypyridazine, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.
Caption: Inhibition of bacterial folate synthesis by Sulfaethoxypyridazine.
Experimental Protocols
While a specific experimental protocol for the use of this compound is not provided in the search results, a general workflow for the analysis of sulfonamides in biological matrices using an isotopically labeled internal standard can be outlined.
General Analytical Workflow for Sulfonamide Quantification in Biological Samples:
This workflow is applicable for the quantification of Sulfaethoxypyridazine in samples such as plasma or tissue homogenates.
Caption: Analytical workflow for sulfonamide quantification.
This guide summarizes the currently available technical information on this compound. Further experimental investigation is required to fully characterize its physicochemical properties and to develop specific analytical and synthetic protocols.
References
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of mass spectrometry-based proteomics, metabolomics, and pharmaceutical development, the pursuit of accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard for achieving reliable quantification in complex biological matrices. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical considerations for the effective implementation of SIL-ISs.
Core Principles of Stable Isotope Dilution
The foundational principle behind the use of SIL-ISs is isotope dilution mass spectrometry (IDMS) . This powerful analytical technique relies on the addition of a known quantity of an isotopically enriched version of the analyte of interest to a sample.[1][2] This "heavy" standard is chemically identical to the endogenous, or "light," analyte but possesses a greater mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1]
Because the SIL-IS and the analyte are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal intensity of the light analyte to the heavy internal standard, a highly accurate and precise quantification of the analyte can be achieved.[3]
Selecting the Ideal Stable Isotope-Labeled Internal Standard
The choice of a SIL-IS is a critical step that can significantly impact the quality of quantitative data. Several factors must be considered to ensure the selection of an appropriate standard.
Isotopic Labeling Strategy: ¹³C and ¹⁵N vs. Deuterium (²H)
While deuterium is a commonly used and often more cost-effective option for isotopic labeling, it can present certain analytical challenges. The most significant of these is the isotope effect , where the difference in mass between hydrogen and deuterium can lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting earlier than its non-labeled counterpart. This chromatographic separation can result in the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of quantification.
In contrast, ¹³C and ¹⁵N-labeled internal standards are generally considered superior for high-precision quantitative bioanalysis. Due to the smaller relative mass difference and the fact that the label is incorporated into the core chemical structure, these standards typically co-elute perfectly with the analyte. This co-elution ensures that both the analyte and the IS are subjected to the identical matrix environment, leading to more effective correction for ion suppression or enhancement.
Key Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Considerations for Researchers |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte. | Typically co-elutes perfectly with the analyte. | For complex matrices with significant potential for matrix effects, ¹³C-IS is the preferred choice to ensure accurate correction. |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in a specific example. | Demonstrates improved accuracy and precision. A comparative study showed a mean bias closer to 100% and a lower standard deviation. | For assays requiring the highest level of accuracy and reproducibility, such as in regulated bioanalysis, ¹³C-IS provides more reliable data. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | In studies where matrix effects are highly variable, the superior co-elution of ¹³C-IS is critical for robust quantification. |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is in an exchangeable position (e.g., -OH, -NH). | Generally stable with no risk of back-exchange. | The position of the deuterium label must be carefully considered to ensure its stability throughout the analytical process. |
Experimental Workflows and Protocols
The implementation of SIL-ISs involves a series of well-defined experimental steps, from sample preparation to data analysis. The following sections outline key protocols for the use of SIL-ISs in different applications.
General Workflow for Quantitative Analysis using a SIL-IS
The following diagram illustrates a typical workflow for a quantitative bioanalytical method using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using a SIL-IS.
Protocol for Bioanalytical Method Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods. The use of a SIL-IS is a key component of a robust validation package.
Key Validation Parameters and Experimental Protocols:
| Validation Parameter | Objective | Detailed Experimental Protocol | Acceptance Criteria (Typical) |
| Selectivity | To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample. | Analyze at least six individual lots of blank biological matrix to check for interferences at the retention time of the analyte and IS. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS. | Obtain at least six different lots of the blank biological matrix. Prepare two sets of samples: A) Analyte and SIL-IS spiked in a neat solution. B) Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant. Calculate the matrix factor (MF) and the IS-normalized MF. | The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%. |
| Recovery | To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix. | Prepare three sets of quality control (QC) samples at low, medium, and high concentrations. Set 1: Spike analyte and SIL-IS into the matrix and perform the full extraction. Set 2: Extract blank matrix and then spike the analyte and SIL-IS into the final extract. Compare the peak area of the analyte in Set 1 to that in Set 2. | Recovery should be consistent and reproducible, though no strict regulatory acceptance criteria are defined. |
| Accuracy and Precision | To determine the closeness of the measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision). | Prepare QC samples at a minimum of four concentration levels (LLOQ, Low, Medium, High). Analyze at least five replicates of each QC level in at least three separate analytical runs. | Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ). Accuracy (%Bias): within ±15% of the nominal value (±20% for LLOQ). |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Assess stability under various conditions: short-term (bench-top), long-term (storage temperature), and freeze-thaw cycles. Analyze low and high QC samples after storage and compare the results to freshly prepared QCs. | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Application in Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. In this approach, two populations of cells are cultured in media containing either the natural ("light") or a heavy isotope-labeled essential amino acid (e.g., ¹³C₆-Arginine).
References
Commercial Availability and Application of Labeled Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of isotopically and fluorescently labeled sulfonamides. It is designed to assist researchers, scientists, and drug development professionals in sourcing these critical reagents and understanding their application through detailed experimental protocols. The information is presented to facilitate research in areas such as drug metabolism, pharmacokinetic studies, environmental analysis, and as internal standards for quantitative mass spectrometry.
Commercial Availability of Isotopically Labeled Sulfonamides
Isotopically labeled sulfonamides are essential tools for a variety of research applications, offering a means to trace, quantify, and characterize these compounds in complex matrices. The most common stable isotopes used for labeling are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). Several reputable suppliers offer a range of labeled sulfonamides or provide custom synthesis services to meet specific research needs.
A summary of commercially available isotopically labeled sulfonamides from prominent suppliers is presented in Table 1. This list is not exhaustive but represents a significant portion of readily available compounds. Researchers are encouraged to visit the suppliers' websites for the most current product information and to inquire about custom synthesis options for sulfonamides not listed.
Table 1: Commercially Available Isotopically Labeled Sulfonamides
| Sulfonamide | Isotopic Label | Supplier(s) | Catalog Number (Example) | Isotopic Purity |
| Sulfamethoxazole | d₄ (methyl-d₃, amino-d) | Toronto Research Chemicals | S800002 | >98% |
| ¹³C₆ (phenyl-¹³C₆) | Alsachim | 7215 | >99% | |
| ¹⁵N₂ (aniline-¹⁵N, amino-¹⁵N) | Cambridge Isotope Laboratories | NLM-5678 | >98% | |
| Sulfadiazine | d₄ (pyrimidine-d₄) | Toronto Research Chemicals | S664002 | >98% |
| ¹³C₆ (phenyl-¹³C₆) | LGC Standards | LGCFOR1315.02 | Not specified | |
| Sulfamethazine | d₄ (dimethyl-d₄) | Toronto Research Chemicals | S684002 | >98% |
| ¹³C₆ (phenyl-¹³C₆) | LGC Standards | LGCFOR1318.02 | Not specified | |
| Sulfapyridine | d₄ (pyridinyl-d₄) | Toronto Research Chemicals | S808002 | >98% |
| ¹³C₅ (pyridinyl-¹³C₅) | Alsachim | 7225 | >99% | |
| Sulfathiazole | d₄ (thiazolyl-d₄) | Toronto Research Chemicals | S810002 | >98% |
| ¹³C₆ (phenyl-¹³C₆) | LGC Standards | LGCFOR1323.02 | Not specified | |
| Celecoxib | d₄ (methyl-d₃, trifluoromethyl-d) | Cayman Chemical | 10008638 | >99% |
| ¹³C₆ (phenyl-¹³C₆) | Alsachim | 7025 | >99% |
Note: The availability, catalog numbers, and specifications are subject to change. Please refer to the respective supplier's website for the most up-to-date information.
Fluorescently Labeled Sulfonamides
The commercial availability of fluorescently labeled sulfonamides is significantly more limited compared to their isotopically labeled counterparts. These specialized probes are often synthesized for specific research applications, such as imaging or binding assays.[1]
A recent study detailed the synthesis of novel tumor-targeting fluorescent probes by incorporating sulfonamides with a naphthalimide fluorophore.[1] These probes demonstrated low cytotoxicity and were effectively taken up by melanoma cells, highlighting their potential for targeted fluorescent imaging in cancer research.[1] Researchers interested in fluorescent sulfonamide probes will likely need to pursue custom synthesis, and the synthetic strategies reported in the literature can serve as a valuable starting point.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and analysis of labeled sulfonamides, compiled from various scientific sources.
Synthesis of Labeled Sulfonamides
The synthesis of isotopically labeled sulfonamides often follows established synthetic routes for their unlabeled analogues, with the introduction of the isotopic label at a strategic step using a labeled precursor.
This protocol describes a general four-step synthesis for preparing sulfonamides with a ¹³C-labeled phenyl ring, starting from commercially available [¹³C₆]-aniline.
Step 1: Acetylation of [¹³C₆]-Aniline
-
Dissolve [¹³C₆]-aniline hydrochloride in water.
-
Add acetic anhydride (B1165640) and a solution of sodium acetate.
-
Stir the mixture vigorously to precipitate [¹³C₆]-acetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
Step 2: Chlorosulfonation of [¹³C₆]-Acetanilide
-
Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform this step in a fume hood with appropriate personal protective equipment.
-
Add dry [¹³C₆]-acetanilide to a flask and cool in an ice bath.
-
Slowly add chlorosulfonic acid with constant swirling.
-
After the addition, allow the mixture to stand at room temperature before gently heating.
-
Pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzene[¹³C₆]sulfonyl chloride.
-
Collect the product by vacuum filtration.
Step 3: Amination of p-Acetamidobenzene[¹³C₆]sulfonyl Chloride
-
Transfer the crude, moist p-acetamidobenzene[¹³C₆]sulfonyl chloride to a beaker.
-
Add concentrated aqueous ammonia (B1221849) and stir to form a paste.
-
Heat the mixture to complete the reaction, then cool in an ice bath.
-
Collect the resulting p-acetamidobenzene[¹³C₆]sulfonamide by vacuum filtration.
Step 4: Hydrolysis of the Acetyl Group
-
Boil the p-acetamidobenzene[¹³C₆]sulfonamide in dilute hydrochloric acid.
-
Cool the solution and neutralize with a sodium carbonate solution to precipitate the final product, [¹³C₆]-sulfanilamide.
-
Collect the product by vacuum filtration and recrystallize from hot water.
Analysis of Sulfonamides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of sulfonamides in various matrices. Isotopically labeled sulfonamides are crucial as internal standards in these analyses to correct for matrix effects and variations in sample preparation and instrument response.
-
To a 500 mL water sample, add a known amount of the isotopically labeled internal standard solution.
-
Adjust the pH of the sample to between 4 and 7.
-
Perform solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge.
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute the sulfonamides with methanol.
-
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor ion to product ion transitions for both the native sulfonamide and its isotopically labeled internal standard.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to labeled sulfonamides.
References
In-Depth Technical Guide to Sulfaethoxypyridazine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of the stable isotope-labeled compound, Sulfaethoxypyridazine-¹³C₆, a crucial tool in pharmacokinetic and metabolic research.
Core Molecular Attributes
Sulfaethoxypyridazine is a sulfonamide antibiotic.[1][2][3][4] Its isotopically labeled form, Sulfaethoxypyridazine-¹³C₆, incorporates six ¹³C atoms, providing a distinct mass signature for analytical studies.
Quantitative Molecular Data
The fundamental molecular characteristics of both unlabeled Sulfaethoxypyridazine and its ¹³C₆ labeled counterpart are summarized below for direct comparison.
| Property | Sulfaethoxypyridazine | Sulfaethoxypyridazine-¹³C₆ |
| Molecular Formula | C₁₂H₁₄N₄O₃S[1][2][3][5] | C₆[¹³C]₆H₁₄N₄O₃S[] |
| Molecular Weight ( g/mol ) | 294.33[2][3][5] | 300.29[] |
| Exact Mass (Da) | 294.0787[4] | ~300.0988 |
Experimental Protocols
The generation of Sulfaethoxypyridazine-¹³C₆ involves synthetic organic chemistry techniques where a starting material containing six ¹³C atoms is incorporated into the final molecular structure. While specific proprietary synthesis methods are not publicly detailed, a general workflow can be conceptualized.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an isotopically labeled active pharmaceutical ingredient (API) like Sulfaethoxypyridazine-¹³C₆.
Caption: Generalized workflow for the synthesis of Sulfaethoxypyridazine-¹³C₆.
Signaling Pathways and Logical Relationships
The primary utility of Sulfaethoxypyridazine-¹³C₆ is as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies. The logical relationship between the unlabeled drug and its stable isotope-labeled version is foundational to these applications.
Isotopic Relationship for Quantitative Analysis
The diagram below outlines the relationship between the native compound and its ¹³C₆ labeled analog in a typical mass spectrometry-based assay.
Caption: Use of Sulfaethoxypyridazine-¹³C₆ as an internal standard.
References
An In-Depth Technical Guide to the Storage and Stability of Sulfaethoxypyridazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage and stability of Sulfaethoxypyridazine-13C6, a stable isotope-labeled sulfonamide antibiotic. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The data and protocols are primarily based on studies of the unlabeled parent compound, Sulfaethoxypyridazine, and the general characteristics of the sulfonamide class of drugs, as specific stability studies on the 13C6-labeled variant are not extensively available in published literature. The inclusion of a stable isotope is not expected to significantly alter the chemical stability of the molecule.
Recommended Storage Conditions
Proper storage is paramount to maintain the purity and stability of this compound. The following storage conditions are recommended based on data for the unlabeled compound.
Table 1: Recommended Storage Conditions for Sulfaethoxypyridazine
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | ≥ 4 years[1] | Recommended for maintaining stability over extended periods. |
| Short-term Storage | 2-8°C | Days to weeks | Suitable for transient storage during experimental use. |
| Shipping | Room Temperature | A few weeks | The compound is stable enough for ordinary shipping times. |
Stability Profile and Degradation Pathways
Sulfaethoxypyridazine, like other sulfonamides, is susceptible to degradation under various environmental stresses, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is essential for designing stable formulations and interpreting analytical results.
Hydrolytic Stability
The hydrolysis of sulfonamides is significantly influenced by pH. Generally, they are more stable in neutral to alkaline conditions and more prone to degradation under acidic conditions.[2] For the closely related compound, sulfamethoxypyridazine (B1681782), studies have shown it to be hydrolytically stable at pH 7.0 and 9.0. However, at pH 4.0, a hydrolysis rate of over 10% with a half-life of less than one year at 25°C has been observed.[1][3] The primary degradation mechanism involves the cleavage of the sulfonamide (N-S) bond.
Table 2: Hydrolytic Stability of Structurally Similar Sulfamethoxypyridazine
| pH | Temperature | Stability | Hydrolysis Rate | Half-life (t1/2) |
| 4.0 | 25°C | Unstable | > 10% | < 1 year[1] |
| 7.0 | 25°C | Stable | ≤ 10% | > 1 year |
| 9.0 | 25°C | Stable | ≤ 10% | > 1 year |
Photostability
Sulfaethoxypyridazine is susceptible to degradation upon exposure to light. Photodegradation studies on the closely related sulfamethoxypyridazine have identified several degradation pathways, including hydroxylation of the aromatic ring, extrusion of sulfur dioxide (SO2), oxidation of the amino group, and cleavage of the N-S bond. In one study, up to 95.2% of sulfamethoxypyridazine was removed after 20 minutes of UV irradiation in a UV/Co(II)/peroxymonosulfate system. Another study reported complete removal within 128 minutes of irradiation with a medium-pressure mercury lamp.
Table 3: Photodegradation Data for Sulfamethoxypyridazine
| Light Source/System | Exposure Time | Degradation | Reference |
| UV/Co(II)/Peroxymonosulfate | 20 minutes | 95.2% | |
| Medium-pressure Hg-lamp | 128 minutes | Complete |
Oxidative and Thermal Stability
Forced degradation studies are typically performed to assess oxidative and thermal stability. While specific quantitative data for Sulfaethoxypyridazine is limited, the general protocol involves exposure to an oxidizing agent like hydrogen peroxide and elevated temperatures. The sulfonamide functional group is relatively stable, but degradation can be induced under harsh conditions. Thermal degradation studies for solid-state drugs are often conducted at temperatures ranging from 40°C to 80°C.
Degradation Pathway and Experimental Workflow Diagrams
To visualize the chemical transformations and the process of stability testing, the following diagrams are provided.
Caption: Primary degradation pathways of Sulfaethoxypyridazine.
Caption: General experimental workflow for forced degradation studies.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common industry practices. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
Keep the solution at room temperature for a specified period (e.g., 7 days), protected from light.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.
-
After the exposure period, dissolve the solid in a suitable solvent and dilute to a known concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After the exposure period, analyze both the exposed and control samples.
Analytical Method
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to separate and quantify this compound and its degradation products.
Conclusion and Recommendations
This compound is expected to have a stability profile similar to its unlabeled counterpart. For optimal stability, it should be stored in a well-sealed container at -20°C, protected from light. The compound is susceptible to degradation under acidic, oxidative, and photolytic conditions. When conducting studies, it is imperative to use a validated stability-indicating method to ensure accurate quantification and to characterize any potential degradants. The provided protocols offer a robust framework for assessing the stability of this compound under forced degradation conditions, which is a critical step in its application for research and drug development.
References
Methodological & Application
Application Notes and Protocols for Sulfaethoxypyridazine-13C6 as an Internal Standard in LC-MS/MS Analysis
Introduction
This document provides detailed application notes and protocols for the utilization of Sulfaethoxypyridazine-13C6 as a stable isotope-labeled (SIL) internal standard in the quantitative analysis of sulfaethoxypyridazine (B32403) and other sulfonamide antibiotics using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS assays due to their ability to mimic the analyte of interest throughout the sample preparation and analysis process.[1][2][3][4] This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision.[2][5] this compound, with its six carbon-13 isotopes, offers a distinct mass shift from the unlabeled analyte, ensuring no spectral overlap while maintaining nearly identical physicochemical properties.[3]
These protocols are intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamide residues in various biological and environmental matrices.
Analyte and Internal Standard Information
| Compound | CAS Number | Molecular Formula | Formula Weight |
| Sulfaethoxypyridazine | 963-14-4 | C₁₂H₁₄N₄O₃S | 294.3 |
| This compound | N/A | ¹³C₆C₆H₁₄N₄O₃S | 300.3 (approx.) |
Sulfaethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in cattle.[6] Monitoring its residue levels in food products and the environment is crucial for ensuring consumer safety and preventing the development of antibiotic resistance.
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate concentrations of the analytical standard and the internal standard.
Materials:
-
Sulfaethoxypyridazine analytical standard
-
This compound
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
0.1% Formic acid solution (in water and methanol)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sulfaethoxypyridazine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution. These stock solutions should be stored at -20°C.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Pipette 100 µL of each 1 mg/mL primary stock solution into separate 10 mL volumetric flasks.
-
Dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of calibration standards by serial dilution of the 10 µg/mL Sulfaethoxypyridazine intermediate stock solution. The concentration range should be selected based on the expected analyte concentration in the samples (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Use a 50:50 (v/v) mixture of 0.1% formic acid in water and 0.1% formic acid in methanol as the diluent.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the 10 µg/mL this compound intermediate stock solution to a final concentration of 100 ng/mL using the same diluent as the working standard solutions. This concentration may need to be optimized based on the specific application and instrument sensitivity.
-
Sample Preparation: QuEChERS Method for Food Matrices (e.g., Shrimp, Liver)
Objective: To extract sulfonamides from a complex biological matrix with good recovery and minimal matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient sample preparation technique.[7][8]
Materials:
-
Homogenized sample (e.g., shrimp tissue, bovine liver)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) sorbent (e.g., C18, PSA)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known volume of the this compound internal standard spiking solution to each sample, blank, and quality control sample.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbent.
-
Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting condition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To achieve chromatographic separation of sulfaethoxypyridazine from other matrix components and perform sensitive and selective quantification using tandem mass spectrometry.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[9][10] |
| Flow Rate | 0.3 - 0.5 mL/min[9] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-8 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. (Gradient needs to be optimized for specific analytes and matrix). |
Mass Spectrometry Conditions (Typical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Temperature | 350 - 450°C[9] |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument being used. The transitions provided are hypothetical and based on common fragmentation patterns of sulfonamides.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Sulfaethoxypyridazine (Quantifier) | 295.1 | 156.1 | 15-25 | 50-100 |
| Sulfaethoxypyridazine (Qualifier) | 295.1 | 108.1 | 20-30 | 50-100 |
| This compound (Internal Standard) | 301.1 | 162.1 | 15-25 | 50-100 |
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.
-
Linearity: A linear regression with a correlation coefficient (r²) of >0.99 is typically required.
-
Quantification: Determine the concentration of sulfaethoxypyridazine in the samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Validation: The method should be validated according to relevant guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and matrix effect.
Visualizations
Caption: General workflow for sample analysis.
Caption: Correction using an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. caymanchem.com [caymanchem.com]
- 7. agilent.com [agilent.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. hpst.cz [hpst.cz]
determination of veterinary drug residues in food matrices
An increasing global focus on food safety has necessitated the development of robust and sensitive analytical methods for the detection of veterinary drug residues in food products of animal origin.[1][2] The presence of these residues, even at low concentrations, can pose significant health risks to consumers, including allergic reactions, the development of antimicrobial resistance, and potential carcinogenic effects.[2][3] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for a wide range of veterinary drugs in various food matrices.[1]
This document provides detailed application notes and protocols for the determination of veterinary drug residues in key food matrices: milk, meat, eggs, and honey. The methodologies cover widely used analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA).
Determination of Veterinary Drug Residues in Milk
Milk's complex matrix, containing fats, proteins, and sugars, presents a significant challenge for residue analysis. Effective sample preparation is crucial to remove interfering substances and ensure accurate quantification.[4]
Application Note 1: Multi-Residue Analysis of Veterinary Drugs in Milk by LC-MS/MS
This method is suitable for the simultaneous screening and quantification of a broad range of veterinary drug residues.[5]
Experimental Protocol:
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE) Cleanup
- Pipette 1.0 mL of a milk sample into a polypropylene (B1209903) centrifuge tube.
- Add 1.0 mL of acetonitrile (B52724) to precipitate proteins and extract drug residues.[5]
- Vortex the tube for 10-15 seconds.[5]
- Centrifuge at 4000 rpm for 10 minutes at 4°C.[5]
- Transfer the supernatant to a new tube, avoiding any visible fat layer.[5]
- For further cleanup, especially to remove residual fats, a pass-through SPE protocol using a Sep-Pak C18 cartridge can be employed.
- Condition the C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.[6]
- Apply the supernatant to the SPE cartridge.[6]
- Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol.[6]
- Dry the cartridge under vacuum for 5-10 minutes.[6]
- Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[7]
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]
2. LC-MS/MS Analysis
- Chromatographic Column: A C18 column (e.g., NUCLEOSHELL® RP18) is commonly used.[7]
- Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is typical.[5][8]
- Injection Volume: 10 µL.[5]
- Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode for most veterinary drugs.[5] Utilize Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions per compound for confirmation.[9]
Quantitative Data Summary: LC-MS/MS Analysis of Veterinary Drugs in Milk
| Drug Class | Compound | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Macrolides | Erythromycin | 6.7 ng/g | - | - | |
| Sulfonamides | Multiple | 1, 10, 100 | 70-120 | <20 | [6] |
| Tetracyclines | Multiple | 1, 10, 100 | 70-120 | <20 | [6] |
| Quinolones | Multiple | 1, 10, 100 | 70-120 | <20 | [6] |
| Benzimidazoles | Multiple | - | High | Good | [7] |
| Glucocorticoids | Multiple | - | High | Good | [7] |
Recovery rates for tetracyclines can sometimes be lower, averaging around 67% in some protocols.
Workflow for LC-MS/MS Analysis of Veterinary Drugs in Milk
Caption: Workflow for milk sample preparation and LC-MS/MS analysis.
Determination of Veterinary Drug Residues in Meat
Meat matrices (e.g., beef, chicken, pork) are complex due to high fat and protein content, which can cause significant matrix effects in instrumental analysis.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for sample preparation in meat analysis.[7][10]
Application Note 2: QuEChERS Extraction and LC-MS/MS Analysis of Veterinary Drugs in Meat
This protocol is effective for extracting a wide range of drug residues from meat samples.[11]
Experimental Protocol:
1. Sample Preparation: QuEChERS Method [7][11]
- Homogenize a representative portion of the meat sample (e.g., beef, chicken).
- Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add an appropriate volume of water (e.g., 8 mL) and vortex to disperse the sample.[7]
- Add 10-30 mL of acetonitrile (often containing a small percentage of acid like formic acid) as the extraction solvent.[7]
- Add a QuEChERS salt packet (commonly containing MgSO₄ for water removal and NaCl for phase separation).[11]
- Shake vigorously for 1-3 minutes.[7]
- Centrifuge at high speed (e.g., 4500 rpm) for 5-10 minutes.[7]
- Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing a d-SPE cleanup mixture. This mixture typically includes a primary secondary amine (PSA) sorbent to remove fatty acids and C18 to remove non-polar interferences like fats.[11][12]
- Vortex for 1-3 minutes and centrifuge again.[7]
- Transfer the final supernatant into a sample tube.
- Evaporate to dryness and reconstitute in the mobile phase for analysis.[7]
2. LC-MS/MS Analysis
- The analytical conditions are generally similar to those described for milk analysis, utilizing a C18 column and gradient elution with acidified water and acetonitrile/methanol.[8][13]
- Detection is performed using ESI in positive mode with MRM for targeted analytes.[13]
Quantitative Data Summary: QuEChERS-LC-MS/MS of Veterinary Drugs in Meat
| Drug Class | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Tetracyclines | Beef & Chicken | 5 - 500 | 79.4 - 107.5 | 1.9 - 19.0 | [11] |
| Macrolides (Tylosin) | Beef & Chicken | 5 - 500 | 79.4 - 104.9 | 2.8 - 16.4 | [11] |
| Multiple Classes (19 drugs) | Beef, Pork, Chicken | - | 60.6 - 117.7 | ≤20.6 | [8] |
The limits of detection (LOD) for this method typically range from 1.45 to 5.02 µg/kg.[11]
Workflow for QuEChERS Analysis of Veterinary Drugs in Meat
Caption: QuEChERS workflow for meat sample preparation.
Determination of Veterinary Drug Residues in Eggs
The analysis of eggs is complicated by the high lipid content in the yolk and high protein content in the albumen, which can cause matrix interference and bind to drug residues.[14]
Application Note 3: Multi-Residue Analysis of Veterinary Drugs in Eggs by UPLC-MS/MS
This protocol provides a method for the simultaneous determination of multiple classes of veterinary drugs in whole eggs.[15]
Experimental Protocol:
1. Sample Preparation [14][15]
- Homogenize whole eggs.
- Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.[14]
- Add 8 mL of an extraction solvent, such as 0.2% formic acid in 80:20 acetonitrile/water.[14]
- Vortex for 30 seconds and shake for 30 minutes.[14]
- Centrifuge at 4500 rpm for 10 minutes.[14]
- The supernatant can be further cleaned up using SPE. An Oasis PRiME HLB cartridge is effective for removing phospholipids.[14]
- Evaporate the cleaned extract and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Analysis
- Chromatographic Column: Waters CORTECS UPLC C18 column (150 mm × 2.1 mm, 1.8 µm).[15]
- Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[15]
- Ionization: ESI in both positive and negative modes to cover a wide range of compounds.[9]
- Quantification: Use a matrix-matched external standard calibration for accurate results.[15]
Application Note 4: GC-MS/MS Analysis of Specific Drug Residues in Eggs
GC-MS is suitable for volatile or semi-volatile compounds. For many veterinary drugs, a derivatization step is required to increase their volatility.[16][17]
Experimental Protocol (for Penicillin G): [18]
1. Sample Preparation and Derivatization
- Extract the drug from the homogenized egg sample using an appropriate solvent.
- Perform a cleanup step, for example, using SPE.
- Derivatization: The extract is evaporated to dryness. A derivatizing agent (e.g., trimethylsilyldiazomethane) is added to convert the non-volatile penicillin G into a volatile derivative suitable for GC analysis.[18]
2. GC-MS/MS Analysis
- GC Column: A low-polarity column like a DB-5ms is typically used.
- Injection: Splitless injection mode.
- MS/MS: Operate in MRM mode for high selectivity and sensitivity.
Quantitative Data Summary: Analysis of Veterinary Drugs in Eggs
| Method | Drug(s) | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| UPLC-MS/MS | 31 Banned Drugs | LOQ - 2xMRL | 61.2 - 105.7 | 1.8 - 17.6 | [15] |
| LC-MS/MS | 40 Multi-Class Drugs | 0.3 - 2 ng/g | - | - | [9] |
| GC-MS/MS | Penicillin G | LOQ - 100 | 80.3 - 94.5 | 1.2 - 6.1 | [18] |
| GC-MS/MS | Spectinomycin & Lincomycin | LOQ - 2xMRL | - | - | [17] |
The limits of quantification (LOQs) for the UPLC-MS/MS method ranged from 1.0 to 10.0 µg/kg.[15]
Workflow for Veterinary Drug Residue Analysis in Eggs
Caption: General workflow for analyzing veterinary drugs in eggs.
Determination of Veterinary Drug Residues in Honey
Honey analysis is important as antibiotic use in apiculture can lead to residues in the final product.[19] ELISA is a widely used screening method for honey due to its simplicity, speed, and cost-effectiveness.[12][19]
Application Note 5: Screening of Antibiotic Residues in Honey by ELISA
This protocol describes a competitive ELISA for the qualitative or quantitative analysis of antibiotics like cephalosporins, tetracyclines, or chloramphenicol.[20][21]
Experimental Protocol (General Indirect Competitive ELISA): [20]
1. Sample Preparation
- Weigh a representative sample of honey.
- Dissolve the honey in a dilution buffer provided with the ELISA kit. The dilution factor depends on the specific kit and target analyte.
- Vortex until the sample is completely dissolved.
2. ELISA Procedure
- The microtiter wells are pre-coated with an antigen (drug-protein conjugate).[20]
- Add standard solutions or prepared honey samples to the wells, followed by the addition of a specific antibody.
- Incubate for a specified time (e.g., 30-60 minutes). During incubation, the free drug in the sample and the drug coated on the plate compete for the antibody binding sites.[20]
- Wash the wells to remove unbound antibodies and sample components.
- Add an enzyme-conjugated secondary antibody (enzyme conjugate). Incubate again.
- Wash the wells to remove the unbound enzyme conjugate.
- Add a TMB substrate solution. The enzyme converts the substrate to produce a colored product.[20]
- Stop the reaction by adding a stop solution.
- Read the absorbance using a microplate reader. The absorbance is inversely proportional to the concentration of the drug in the sample.[20]
Quantitative Data Summary: ELISA Screening of Antibiotics in Honey
| Analyte | Target Concentration (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | Reference |
| Tetracycline | 5 | 139 | 16 | 0.075 - 3 | [21] |
| Tetracycline | 10 | 111 | 14 | 0.075 - 3 | [21] |
| Chloramphenicol | 1 | 73 | 15 | 0.075 - 3 | [21] |
| Streptomycin | 10 | - | - | 0.075 - 3 | [21] |
| Sulfametoxypyridazin | 10 | 40 | - | 0.075 - 3 | [21] |
ELISA kits offer fast assay times, typically ranging from 45 to 105 minutes.[19]
Principle of Competitive ELISA for Residue Screening
Caption: Competitive ELISA: High drug levels lead to a weaker signal.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 4. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]
- 5. fda.gov [fda.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. mn-net.com [mn-net.com]
- 8. Determination of veterinary drugs in foods of animal origin by QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of QuEChERS/HPLC Technique for Veterinary Drug Residues Determination and Its Application for Beef and Chicken Analysis - ProQuest [proquest.com]
- 12. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. [Simultaneous determination of 31 banned veterinary drugs during egg-laying period in poultry eggs by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Honey - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]
- 20. Antibiotics Residue in Tissue and Honey Elisa Test Kit for Cephalosporin 3-in-1 - Antibiotic Residue Test and Cephalosporin 3 in 1 Test Kit [applelee329.en.made-in-china.com]
- 21. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Sulfonamide Residues in Milk by LC-MS/MS
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfonamide residues in bovine milk. The protocols provided are designed for researchers, scientists, and professionals in drug development and food safety, offering detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of various sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, allows for flexibility based on laboratory resources and desired throughput. The method has been validated for a range of commonly used sulfonamides, demonstrating excellent sensitivity, accuracy, and precision, with performance characteristics well below the maximum residue limits (MRLs) established by regulatory agencies.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in dairy cattle.[1] The potential for these residues to remain in milk poses a risk to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[1] To ensure consumer safety, regulatory bodies such as the European Union have set the MRL for the total of all sulfonamides in milk at 100 µg/kg.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring sulfonamide levels in milk and dairy products. LC-MS/MS has emerged as the preferred technique for this analysis due to its high selectivity, sensitivity, and ability to quantify multiple analytes in complex matrices.[1] This application note provides a detailed guide for the determination of sulfonamide residues in milk using LC-MS/MS.
Experimental Protocols
Sample Preparation
Three distinct protocols for the extraction and clean-up of sulfonamides from milk samples are presented below. The choice of method may depend on the specific sulfonamides of interest, available equipment, and desired sample throughput.
Protocol 1: Liquid-Liquid Extraction (LLE) [1]
-
To 1.0 mL of milk sample in a 15 mL polypropylene (B1209903) centrifuge tube, add 5.0 mL of a 6:4 (v/v) mixture of acetonitrile (B52724) and ethyl acetate.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the sulfonamides.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To remove lipids, add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute.
-
Add 1.5 mL of 10% (v/v) aqueous methanol (B129727), vortex for 1 minute, and allow the layers to separate.
-
Transfer the lower aqueous methanol layer to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
To 1.0 mL of milk in a centrifuge tube, add 1.0 mL of acetonitrile to precipitate proteins. Vortex for 15 seconds and centrifuge at 4000 rpm for 10 minutes.[2]
-
Condition an Oasis HLB SPE cartridge (60 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the sulfonamides with 2.5 mL of a 70:30 (v/v) acetonitrile:methanol solution.[2]
-
Evaporate the eluate to near dryness at 50°C under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Modified QuEChERS Method [3]
-
Place 10 mL of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a dispersive SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Transfer the supernatant to a clean vial, evaporate to dryness, and reconstitute in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 15.0 | 10 |
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 550°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 40 psi
-
Nebulizer Gas: 55 psi
-
Auxiliary Gas: 55 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters for Selected Sulfonamides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Sulfadiazine | 251.0 | 156.0 | 25 | 80 |
| Sulfathiazole | 256.0 | 156.0 | 20 | 75 |
| Sulfamerazine | 265.1 | 156.1 | 28 | 85 |
| Sulfamethazine | 279.1 | 186.1 | 30 | 90 |
| Sulfamethoxazole | 254.0 | 156.0 | 22 | 80 |
| Sulfisoxazole | 268.1 | 156.1 | 27 | 85 |
| Sulfadimethoxine | 311.1 | 156.0 | 35 | 100 |
| Sulfaquinoxaline | 301.1 | 156.1 | 32 | 95 |
| Sulfaguanidine | 215.1 | 156.1 | 25 | 80 |
| Sulfanilamide | 173.0 | 156.0 | 20 | 70 |
Table 2: Summary of Method Validation Data for Sulfonamide Analysis in Milk
| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Sulfadiazine | >0.99 | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 110 | <15 |
| Sulfamethazine | >0.99 | 0.3 - 1.5 | 1.0 - 5.0 | 90 - 105 | <10 |
| Sulfamethoxazole | >0.99 | 0.4 - 2.5 | 1.2 - 7.5 | 88 - 112 | <15 |
| Sulfadimethoxine | >0.99 | 0.2 - 1.0 | 0.6 - 3.0 | 92 - 108 | <10 |
| General Range | >0.99 | 0.1 - 5.0 | 0.3 - 15.0 | 80 - 120 | <20 |
Note: The values presented in Table 2 are a representative summary compiled from various studies and may vary depending on the specific laboratory conditions and instrumentation.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for sulfonamide analysis in milk.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of sulfonamide residues in milk. The availability of multiple sample preparation protocols offers flexibility to suit different laboratory needs. The method's performance, characterized by low limits of detection and quantification, excellent linearity, and high recovery rates, demonstrates its suitability for ensuring compliance with regulatory MRLs and safeguarding public health.
References
Application Notes and Protocols for the Sample Preparation of Sulfonamides in Meat
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction and purification of sulfonamide residues from various meat matrices, including beef, pork, and chicken. The methodologies described herein are based on established techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), which are commonly employed in regulatory monitoring and food safety analysis.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in livestock. The potential for residual amounts of these compounds to remain in edible tissues is a significant concern for consumer safety, necessitating robust and reliable analytical methods for their detection and quantification. Effective sample preparation is a critical step in the analytical workflow, aiming to isolate the target sulfonamides from complex biological matrices and minimize interferences prior to instrumental analysis, typically performed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Methodologies
The choice of sample preparation method depends on various factors, including the specific sulfonamides of interest, the nature of the meat matrix (e.g., fat content), and the desired analytical sensitivity. This document details two primary approaches: a modified QuEChERS protocol and a classic Solid-Phase Extraction (SPE) method.
Quantitative Data Summary
The following tables summarize the performance data for various sulfonamide sample preparation methods in different meat matrices. These values, including recovery rates, Limit of Detection (LOD), and Limit of Quantification (LOQ), are compiled from multiple studies to provide a comparative overview.
Table 1: Performance of QuEChERS-based Methods for Sulfonamide Analysis in Meat
| Sulfonamide | Meat Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sulfadiazine | Chicken | 76.8 - 95.2 | 0.02 - 0.39 | 0.25 - 1.30 | [1] |
| Sulfamethazine | Beef | 76 - 110 | - | - | [2] |
| Multiple Sulfonamides | Beef, Pork, Chicken | 74.0 - 100.3 | 0.01 - 0.03 | - | [3] |
| Sulfadiazine | Buffalo | 72 - 77 | 6.06 | 18.37 | [4] |
| Sulfadoxine | Buffalo | 79 - 83 | 7.63 | 23.12 | [4] |
| Sulfamethazine | Buffalo | 85 - 89 | 6.79 | 20.57 | |
| Sulfamethoxazole | Buffalo | 82 - 86 | 10.68 | 32.37 |
Table 2: Performance of Solid-Phase Extraction (SPE) Methods for Sulfonamide Analysis in Meat
| Sulfonamide | Meat Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 11 Sulfonamides | Pork | 79.3 - 105.5 | 0.1 - 1.0 | 0.2 - 3.0 | |
| 6 Sulfonamides | Pork, Beef | 71 - 78 | - | - | |
| 12 Sulfonamides (NP cleanup) | Pork, Chicken | 71 - 90 | - | - | |
| 12 Sulfonamides (RP cleanup) | Pork, Chicken | 70 - 94 | - | - | |
| 6 Sulfonamides | Chicken | >90 | 1 - 5 | - | |
| 8 Sulfonamides | Chicken, Fish | 69.5 - 94.2 | 0.1 - 1.7 | - |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Sulfonamide Analysis in Meat
This protocol is a modification of the AOAC Official Method 2007.01, tailored for the extraction of sulfonamides from meat tissues.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the meat sample.
-
Mince and homogenize the tissue to a uniform consistency using a food processor or blender.
2. Extraction:
-
Weigh 2.0 g of the homogenized meat sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 4 mL of water and vortex for 1 minute.
-
Add 10 mL of 1% acetic acid in acetonitrile (B52724).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 750 mg MgSO₄, 250 mg Primary Secondary Amine (PSA), and 250 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Transfer a 2 mL aliquot of the cleaned extract to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamide Analysis in Meat
This protocol describes a general SPE procedure for the cleanup of sulfonamide extracts from meat.
1. Sample Homogenization and Extraction:
-
Homogenize the meat sample as described in Protocol 1, Step 1.
-
Weigh 10 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and 5 g of anhydrous sodium sulfate.
-
Homogenize with a high-speed blender (e.g., Ultraturax) for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Decant the supernatant.
-
Re-extract the residue with an additional 20 mL of acetonitrile, sonicate, and centrifuge again.
-
Combine the supernatants.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Evaporate the combined acetonitrile extracts to approximately 5 mL.
-
Load the concentrated extract onto the conditioned SPE cartridge at a slow, dropwise rate.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
5. Elution:
-
Elute the sulfonamides from the cartridge with 8 mL of acetonitrile.
6. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation protocols.
Caption: QuEChERS workflow for sulfonamide analysis in meat.
Caption: SPE workflow for sulfonamide analysis in meat.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. biocomma.blog [biocomma.blog]
- 3. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Detection and Quantification of Four Sulfonamides in Buffalo Meat using RP-HPLC | Journal of Meat Science [journals.acspublisher.com]
Application Notes and Protocols for Pharmacokinetic Studies of Sulfaethoxypyridazine using Sulfaethoxypyridazine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaethoxypyridazine (B32403) is a long-acting sulfonamide antibiotic primarily used in veterinary medicine.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Sulfaethoxypyridazine-¹³C₆, are invaluable tools in pharmacokinetic studies. When used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, Sulfaethoxypyridazine-¹³C₆ allows for highly accurate and precise quantification of the unlabeled drug in biological matrices. This is because the stable isotope-labeled standard co-elutes with the analyte and exhibits identical chemical and physical behavior during sample extraction and ionization, thus compensating for matrix effects and variations in instrument response.
Applications
-
Pharmacokinetic Studies: Sulfaethoxypyridazine-¹³C₆ is an ideal internal standard for definitive pharmacokinetic studies of sulfaethoxypyridazine in various animal models and potentially in human subjects.
-
Bioavailability and Bioequivalence Studies: It enables the accurate determination of the rate and extent of absorption of sulfaethoxypyridazine from different formulations.
-
Metabolite Identification and Quantification: While the primary use is as an internal standard for the parent drug, insights into metabolic pathways can be gained.
-
Therapeutic Drug Monitoring: In a clinical setting, it could be used to develop robust assays for monitoring plasma concentrations of sulfaethoxypyridazine to ensure they are within the therapeutic window.
Chemical Properties
| Property | Value |
| Chemical Name | 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide-¹³C₆ |
| Chemical Formula | C₆¹³C₆H₁₄N₄O₃S |
| Molecular Weight | 300.3 g/mol (approximate, depending on the position of ¹³C labels) |
| Labeled Positions | Typically, the six carbons of the benzene (B151609) ring are replaced with ¹³C. |
| Purity | >98% |
| Storage | -20°C |
Pharmacokinetic Parameters of Sulfaethoxypyridazine (Estimated)
Disclaimer: The following pharmacokinetic parameters are for the closely related long-acting sulfonamide, sulfamethoxypyridazine (B1681782), in humans and are provided as an estimate in the absence of specific data for sulfaethoxypyridazine in humans. These values should be used for guidance and experimental design purposes only.
| Parameter | Symbol | Value (in Humans) | Unit |
| Half-Life | t₁/₂ | ~37 | hours |
| Time to Peak Concentration | Tₘₐₓ | Not Available | hours |
| Peak Plasma Concentration | Cₘₐₓ | Not Available | µg/mL |
| Area Under the Curve | AUC | Not Available | µg·h/mL |
Reference for half-life of sulfamethoxypyridazine in humans.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the pharmacokinetic profile of sulfaethoxypyridazine in rats following oral administration.
Materials:
-
Sulfaethoxypyridazine
-
Sulfaethoxypyridazine-¹³C₆ (as internal standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing K₂EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Dosing:
-
Fast rats overnight (with free access to water) before dosing.
-
Prepare a suspension of sulfaethoxypyridazine in the vehicle at a suitable concentration.
-
Administer a single oral dose of sulfaethoxypyridazine (e.g., 20 mg/kg) to each rat via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (~200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Collect blood into tubes containing K₂EDTA and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for Quantification of Sulfaethoxypyridazine in Rat Plasma using LC-MS/MS
Objective: To quantify the concentration of sulfaethoxypyridazine in rat plasma samples using a validated LC-MS/MS method with Sulfaethoxypyridazine-¹³C₆ as the internal standard.
Materials:
-
Rat plasma samples (from the in vivo study)
-
Sulfaethoxypyridazine analytical standard
-
Sulfaethoxypyridazine-¹³C₆ internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of sulfaethoxypyridazine in methanol.
-
Serially dilute the stock solution to prepare working solutions for calibration standards and QC samples.
-
Spike blank rat plasma with the working solutions to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of acetonitrile containing the internal standard (Sulfaethoxypyridazine-¹³C₆) at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 5% A, and then re-equilibrate).
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfaethoxypyridazine: m/z 295.1 → 156.1 (example transition, needs to be optimized)
-
Sulfaethoxypyridazine-¹³C₆: m/z 301.1 → 162.1 (example transition, needs to be optimized)
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both sulfaethoxypyridazine and Sulfaethoxypyridazine-¹³C₆.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of sulfaethoxypyridazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of sulfonamides.
References
Application Note: Enhancing Analytical Accuracy with the QuEChERS Method Using Labeled Internal Standards
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has streamlined the analysis of a variety of analytes in complex matrices.[1][2][3] Initially developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include veterinary drugs, mycotoxins, and other contaminants in diverse food and environmental samples.[4][5] The core principle of QuEChERS involves a solvent extraction with acetonitrile (B52724), followed by a salting-out step and subsequent cleanup using dispersive solid-phase extraction (d-SPE).
To achieve the highest level of accuracy and precision, particularly when using sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), the use of internal standards is crucial. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as they possess nearly identical chemical and physical properties to the target analytes. This allows them to effectively compensate for variations throughout the analytical process, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. This application note provides a detailed protocol for the QuEChERS method incorporating labeled internal standards and presents performance data across various applications.
Principle of Quantification with Labeled Internal Standards
The fundamental advantage of a stable isotope-labeled internal standard is that it behaves identically to the native analyte during sample preparation and analysis but is distinguishable by mass spectrometry due to its higher mass. By adding a known concentration of the SIL standard at the very beginning of the sample preparation process, any loss of the target analyte during extraction or cleanup will be mirrored by a proportional loss of the SIL standard. Similarly, any matrix-induced signal suppression or enhancement in the mass spectrometer will affect both the analyte and the SIL standard equally. Quantification is therefore based on the ratio of the analyte's signal to the SIL standard's signal, providing a more accurate and reproducible result than external calibration methods.
Caption: Logical workflow for accurate quantification using a labeled internal standard.
General Experimental Workflow
The QuEChERS procedure consists of two main stages: extraction/partitioning and dispersive SPE (d-SPE) cleanup. The labeled internal standard is added during the initial solvent extraction step to ensure it undergoes the entire sample preparation process alongside the native analyte.
Caption: General QuEChERS workflow incorporating a labeled internal standard.
Detailed Protocol: Multi-Residue Analysis
This protocol is a generalized version adaptable for various matrices. Specific salt formulations and d-SPE sorbents may vary based on the target analytes and sample matrix (e.g., AOAC 2007.01 or EN 15662 methods).
1. Sample Preparation and Homogenization
-
For solid samples (fruits, vegetables, meat), homogenize a representative portion (e.g., 1 kg) to ensure uniformity. For high-water content samples, freezing with dry ice during grinding can prevent analyte loss.
-
Liquid samples (milk, juice) should be well-mixed before subsampling.
2. Extraction
-
Weigh 10 g (or other validated amount) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
For dry samples like cereals, add a specified volume of water (e.g., 10 mL) and allow the sample to hydrate (B1144303) for at least 15 minutes.
-
Add 10 mL of acetonitrile . For certain applications, acidified acetonitrile (e.g., with 1% acetic or formic acid) may be used to improve the extraction of specific compounds.
-
Add the labeled internal standard solution at a concentration appropriate for the expected analyte levels.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample, solvent, and internal standard.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663), sodium chloride, and/or citrate buffers).
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper partitioning.
-
Centrifuge the tube for 5 minutes at ≥3000 x g . This will result in a clear separation of the upper acetonitrile layer (containing the analytes) from the aqueous and solid sample debris.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (top acetonitrile layer) into a 2 mL or 15 mL d-SPE cleanup tube.
-
The d-SPE tube contains a small amount of anhydrous magnesium sulfate to remove residual water and one or more sorbents to remove matrix interferences. Common sorbents include:
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.
-
C18 (Octadecylsilane): Removes non-polar interferences like lipids and fats.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and carotenoids (Note: GCB can retain planar analytes and should be used with caution).
-
-
Vortex the d-SPE tube for 30-60 seconds .
-
Centrifuge for 5 minutes at high speed (e.g., ≥3000 x g).
4. Final Extract Preparation and Analysis
-
Carefully transfer the final, cleaned-up extract into an autosampler vial.
-
The extract can be analyzed directly by GC-MS/MS. For LC-MS/MS analysis, it may be diluted with mobile phase or evaporated and reconstituted in a suitable solvent to ensure chromatographic compatibility.
-
Analyze the samples alongside matrix-matched calibration standards also containing the labeled internal standard.
Performance Data
The use of labeled internal standards with the QuEChERS method yields excellent recovery and precision across a range of applications.
| Application Area | Matrix | Analyte(s) | Recovery (%) | RSD (%) | Source(s) |
| Pesticide Residues | Fruits & Vegetables | Wide Range of Pesticides | 70 - 120% | < 10% | |
| Pesticide Residues | General Food Products | Multi-class Pesticides | 70 - 120% | < 5% | |
| Veterinary Drugs | Bovine Liver | Sulfonamides | 74.2 - 103.6% | 1.2 - 9.4% | |
| Veterinary Drugs | Milk | 7 Drug Classes | 62 - 125% | < 20% | |
| Veterinary Drugs | Fishery Products | 50 Veterinary Drugs | 68.1 - 111% | < 15% | |
| Multi-Residue | Eggs | Vet Drugs, Pesticides, Mycotoxins | 60.5 - 114.6% | < 20% |
Conclusion
The combination of the QuEChERS sample preparation workflow with stable isotope-labeled internal standards provides a robust, reliable, and highly accurate method for the quantification of trace-level contaminants in complex matrices. The straightforward extraction and cleanup process delivers high-throughput capabilities, while the use of labeled standards effectively mitigates matrix-induced errors and compensates for analyte loss. This approach is suitable for demanding applications in food safety, environmental monitoring, and clinical research where data quality and accuracy are paramount.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. shimisanj.com [shimisanj.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Sulfonamide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in sulfonamide analysis.
Troubleshooting Guide
Issue: Poor Reproducibility and Inaccurate Quantification of Sulfonamides
Poor reproducibility and accuracy are common indicators of unaddressed matrix effects.[1] Matrix effects, which can manifest as ion suppression or enhancement, are caused by co-eluting components from the sample matrix that interfere with the ionization of the target sulfonamide analyte.[2][3][4] This interference can significantly compromise the reliability of quantitative analyses.[2]
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary contributor to matrix effects.[1] The goal is to remove interfering components while efficiently extracting the sulfonamides.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components, especially phospholipids (B1166683), which are major contributors to ion suppression.[1][5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract compared to PPT.[6]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing phospholipids and other interfering substances, resulting in the cleanest samples and lowest matrix effects.[3][5]
Step 2: Optimize Chromatographic Conditions
If sample preparation optimization is insufficient, refining the liquid chromatography (LC) method can help separate the sulfonamide analytes from interfering matrix components.[2][7] Consider adjusting the mobile phase composition, gradient profile, and flow rate to improve separation.[3]
Step 3: Utilize an Appropriate Internal Standard (IS)
The use of an internal standard is critical for compensating for matrix effects.[1][2]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction.[3][8] Generally, SIL compounds are at least three to four mass units heavier than the parent compound.[9]
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.[1] However, it may not perfectly mirror the analyte's behavior in the ion source.[8]
Step 4: Consider a Different Ionization Source
For certain compounds, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[2][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of sulfonamide analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[3] Matrix effects occur when these components co-elute with the sulfonamide analyte and interfere with its ionization in the mass spectrometer's ion source, leading to either a suppressed (ion suppression) or enhanced (ion enhancement) signal.[3][4] This can negatively impact the accuracy, precision, and sensitivity of the analysis.[11]
Q2: What are the common causes of matrix effects in sulfonamide analysis?
A2: The primary causes include:
-
Co-eluting endogenous components: Phospholipids are a major source of matrix effects in biological samples.[1]
-
Sample preparation: The choice of extraction method significantly impacts the cleanliness of the final extract.[1]
-
Ionization source: ESI is generally more prone to matrix effects than APCI.[1]
-
Inadequate chromatographic separation: This leads to the co-elution of matrix components with the sulfonamides.[2]
Q3: How can I determine if matrix effects are impacting my analysis?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the sulfonamide standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[11]
-
Post-Extraction Spike: This quantitative method compares the analyte's response in a neat solution to its response when spiked into a pre-extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[4][12]
Q4: Can diluting my sample help reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy.[7][13] Diluting the sample reduces the concentration of interfering matrix components relative to the analyte, which can lessen ion suppression.[2] In some cases where matrix effects are severe, dilution can even improve the limit of detection (LOD).[13]
Q5: When should I use matrix-matched calibration standards?
A5: When a suitable internal standard, particularly a stable isotope-labeled one, is not available, preparing calibration standards in the same blank biological matrix as the samples is essential.[3][12] This approach helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[3]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Resulting Matrix Effect Level | Reference |
| Protein Precipitation (PPT) | Least Effective | Highest | [5] |
| Liquid-Liquid Extraction (LLE) | Moderately Effective | Moderate | [6] |
| Solid-Phase Extraction (SPE) | Most Effective | Lowest | [5] |
Table 2: Influence of Ionization Source on Matrix Effect Susceptibility
| Ionization Source | Susceptibility to Matrix Effects | Reference |
| Electrospray Ionization (ESI) | More Susceptible | [1][10] |
| Atmospheric Pressure Chemical Ionization (APCI) | Less Susceptible | [2][10] |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of matrix effects on the analysis of a specific sulfonamide.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the sulfonamide standard into the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same sulfonamide standard at the same concentration as Set A into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the sulfonamide standard at the same concentration into a blank matrix sample before the extraction process. This set is used to determine recovery.[12]
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamide Analysis in Water Samples
Objective: To extract and concentrate sulfonamides from water samples while minimizing matrix interference.
Methodology:
-
Sample Pre-treatment:
-
Measure 500 mL of the water sample.
-
Add a chelating agent such as EDTA to a final concentration of 0.5 g/L.
-
Adjust the sample pH to a range of 4 to 7.[2]
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Agilent BondElut PPL).[2]
-
Precondition the cartridge by passing 6 mL of methanol (B129727) followed by 6 mL of purified water.[2]
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove hydrophilic interferences.
-
-
Elution:
-
Elute the sulfonamides with an appropriate volume of an organic solvent such as methanol or acetonitrile.
-
-
Final Preparation:
-
The eluate can then be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
Visualizations
A logical workflow for troubleshooting matrix effects in sulfonamide analysis.
A general experimental workflow for sulfonamide analysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Correcting for Ion Suppression with Stable Isotope-Labeled Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis, with a focus on the effective use of Sulfaethoxypyridazine-¹³C₆ as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, where the ionization of the target analyte is reduced due to the presence of co-eluting matrix components.[1][2][3] This can lead to decreased sensitivity, poor precision, and inaccurate quantification of the analyte.[4] It is a significant source of imprecision in quantitative analyses.
Q2: How does a stable isotope-labeled (SIL) internal standard like Sulfaethoxypyridazine-¹³C₆ help correct for ion suppression?
A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C instead of ¹²C). Sulfaethoxypyridazine-¹³C₆ is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of Sulfaethoxypyridazine-¹³C₆ to every sample, any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and improves data accuracy and precision.
Q3: Why is a ¹³C-labeled internal standard preferred over a deuterium (B1214612) (²H)-labeled one?
While deuterium-labeled standards are commonly used, they can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, known as the "isotope effect". This can lead to differential ion suppression if the analyte and internal standard do not co-elute perfectly. ¹³C-labeled internal standards, like Sulfaethoxypyridazine-¹³C₆, are less prone to this chromatographic separation, ensuring that both compounds experience the same matrix effects and providing more accurate correction.
Q4: What are the key considerations when using Sulfaethoxypyridazine-¹³C₆ as an internal standard?
-
Purity: Ensure the isotopic purity of the internal standard is high to avoid interference from any unlabeled analyte.
-
Concentration: The concentration of the internal standard should be optimized. It should be high enough to produce a stable signal but not so high that it causes ion suppression of the analyte.
-
Co-elution: Verify that the analyte and Sulfaethoxypyridazine-¹³C₆ co-elute under the established chromatographic conditions.
-
Validation: The use of the internal standard must be validated for your specific matrix and analyte to ensure it is effectively correcting for matrix effects.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Significant ion suppression is still observed despite using Sulfaethoxypyridazine-¹³C₆. | 1. Chromatographic separation of analyte and internal standard: Even with a ¹³C-labeled standard, slight separation can occur under certain conditions. 2. Extremely high concentration of matrix components: The matrix effect may be too severe for the internal standard to fully compensate. 3. Internal standard concentration is too high: The internal standard itself might be contributing to ion suppression. | 1. Optimize chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to ensure co-elution. 2. Improve sample cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Dilute the sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression. 4. Optimize internal standard concentration: Experiment with different concentrations of Sulfaethoxypyridazine-¹³C₆ to find the optimal level. |
| High variability in the internal standard signal across samples. | 1. Inconsistent sample preparation: Errors in pipetting or extraction can lead to variable amounts of the internal standard in the final extract. 2. Instrument instability: Fluctuations in the mass spectrometer's performance can affect signal intensity. 3. Matrix effects varying significantly between samples: Different samples may have different levels of matrix components, leading to variable suppression of the internal standard. | 1. Review sample preparation protocol: Ensure consistent and accurate addition of the internal standard to all samples at the earliest possible stage. 2. Perform system suitability tests: Regularly check the performance of the LC-MS system with standard solutions. 3. Normalize data: If the internal standard variability is consistent and tracks with the analyte, the ratio-based quantification should still be valid. However, investigate the source of variability if it exceeds acceptable limits. |
| The response of the analyte is enhanced in the presence of the matrix. | Ion Enhancement: Similar to ion suppression, co-eluting matrix components can sometimes increase the ionization efficiency of the analyte. | Sulfaethoxypyridazine-¹³C₆ should also experience this enhancement, and the ratio-based quantification will correct for it. The same troubleshooting steps for ion suppression apply. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect and Ion Suppression
This protocol helps determine the extent of ion suppression in your assay.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and Sulfaethoxypyridazine-¹³C₆ in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and Sulfaethoxypyridazine-¹³C₆ at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and Sulfaethoxypyridazine-¹³C₆ before the extraction process.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Table 1: Example Data for Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (Analyte) |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 | - |
| Set B (Post-Spike) | 650,000 | 780,000 | 0.83 | 54.2% (Suppression) |
| Set C (Pre-Spike) | 585,000 | 702,000 | 0.83 | - |
In this example, despite significant ion suppression, the analyte/IS ratio remains consistent, demonstrating the effectiveness of the internal standard.
Protocol 2: General Method for Sample Analysis using Sulfaethoxypyridazine-¹³C₆
-
Sample Preparation:
-
To a known volume of your sample (e.g., plasma, urine), add a fixed amount of Sulfaethoxypyridazine-¹³C₆ working solution.
-
Vortex to mix.
-
-
Extraction:
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use a more specific method like liquid-liquid extraction or solid-phase extraction.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific transitions of both the analyte and Sulfaethoxypyridazine-¹³C₆.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all calibrators, quality controls, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibrators.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for correcting ion suppression using a stable isotope-labeled internal standard.
Caption: Logical relationship illustrating how the analyte-to-IS ratio corrects for matrix effects in the ion source.
References
Technical Support Center: Optimizing LC Gradient for Sulfonamide Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for LC separation of sulfonamides?
A1: For initial method development, a reversed-phase C18 or Phenyl-Hexyl column is commonly used. The mobile phase typically consists of an aqueous component (A) with an acid modifier like 0.1% formic or acetic acid, and an organic component (B) such as acetonitrile (B52724) or methanol (B129727). A gradient elution is often necessary to separate a wide range of sulfonamides.[1]
Q2: How does mobile phase pH affect the separation of sulfonamides?
A2: Mobile phase pH is a critical parameter as sulfonamides are amphoteric compounds.[2] Adjusting the pH can significantly alter the retention and selectivity. Using an acidic mobile phase (pH 2.5-3.0) protonates residual silanol (B1196071) groups on the silica-based column, which helps to minimize secondary interactions and reduce peak tailing.[1] It is generally recommended to work at a pH at least two units away from the analyte's pKa for consistent results.[1]
Q3: Which organic solvent, methanol or acetonitrile, is better for sulfonamide separation?
A3: Both acetonitrile and methanol are commonly used as the organic mobile phase. The choice can affect selectivity. For instance, a methanol/acidified water mobile phase has been shown to provide better baseline separation for some sulfonamide isomers compared to acetonitrile/acidified water.[3] It is often beneficial to screen both solvents during method development to determine the optimal choice for the specific sulfonamides being analyzed.
Q4: How can I improve the resolution between closely eluting sulfonamide peaks?
A4: To improve resolution, you can try several strategies:
-
Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent) can increase the separation between peaks.
-
Modify the Mobile Phase: Altering the aqueous-to-organic solvent ratio can improve selectivity. Increasing the aqueous portion generally increases retention times and may enhance resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation.
-
Change Column Chemistry: If mobile phase optimization is insufficient, using a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide the necessary selectivity.
Q5: What are common causes of low signal or no peaks?
A5: The absence of peaks or a very low signal can be due to several factors. Check for basic instrument issues such as ensuring the pump is on, there is sufficient mobile phase, and the injector is functioning correctly. Also, verify that the detector is set to the correct wavelength for sulfonamides (typically 260-278 nm for UV detection). For mass spectrometry, ensure the ion source parameters are optimized.
Troubleshooting Guide
Peak Shape Problems
Q: Why are my sulfonamide peaks exhibiting significant tailing?
A: Peak tailing is a common issue in sulfonamide analysis, often caused by secondary interactions between the basic sulfonamide compounds and acidic residual silanol groups on the silica-based column packing.
-
Possible Cause: Silanol Interactions.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid protonates the silanol groups, minimizing these unwanted interactions.
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer active silanol groups, which significantly reduces peak tailing.
-
-
Possible Cause: Column Overload.
-
Solution: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
-
Possible Cause: Column Degradation.
-
Solution: An old or contaminated column can lose efficiency. If flushing the column doesn't resolve the issue, it may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Q: My peaks are broad, split, or fronting. What should I investigate?
A: These issues can arise from various sources, including instrumental problems, improper sample preparation, or column deterioration.
-
Broad Peaks:
-
Cause: Extra-column band broadening (e.g., long tubing between the column and detector) or a contaminated column.
-
Solution: Use shorter, narrower internal diameter tubing. If the column is suspected, try back-flushing it or replace it if necessary.
-
-
Split Peaks:
-
Cause: A partially blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the column frit is blocked, it may need to be replaced. A void in the packing often requires column replacement.
-
-
Fronting Peaks:
-
Cause: This is often a sign of column overloading or dissolving the sample in a solvent that is much stronger than the mobile phase.
-
Solution: Reduce the amount of sample injected or ensure the sample solvent is weaker than or the same as the initial mobile phase conditions.
-
Data Presentation
Table 1: Typical Starting LC Gradient Conditions for Sulfonamide Analysis
| Parameter | Condition | Reference(s) |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 min) for method development. | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temperature | 25 - 40 °C | |
| Injection Volume | 5 - 20 µL | |
| Detection | UV @ 260 - 278 nm or MS/MS |
Table 2: Example Performance Data from Validated Methods
| Matrix | Method | Recovery (%) | LOQ (µg/kg) | Reference |
| Milk | ID-LC-MS/MS | 91 - 114% | Not Specified | |
| Feed | HPLC-FLD | 79.3 - 114.0% | 41.3 - 89.9 | |
| Water | SPE-UHPLC/MS/MS | 80 - 90% (in surface water) | 0.0012 - 0.0076 | |
| Shrimp | LC/ESI/MS/MS | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: General LC Gradient Optimization Workflow
This protocol outlines a systematic approach to developing a robust gradient method for separating a mixture of sulfonamides.
-
Initial Scouting Gradient:
-
Set up the LC system with a standard C18 column and a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Run a broad and fast linear gradient (e.g., 5% to 95% B in 20 minutes) to elute all compounds and determine their approximate retention times.
-
-
Adjust Gradient Range and Slope:
-
Based on the scouting run, narrow the gradient range to focus on the elution window of the target sulfonamides. For example, if all peaks elute between 40% and 70% B, you can set the gradient from 30% to 80% B.
-
To improve the separation of closely eluting peaks, decrease the gradient slope (i.e., increase the gradient time).
-
-
Optimize Mobile Phase Composition:
-
If co-elution persists, substitute acetonitrile with methanol and repeat the scouting run. The change in solvent can alter selectivity and resolve critical pairs.
-
Fine-tune the pH of the aqueous mobile phase (e.g., between 2.5 and 4.0) to see if it improves peak shape and resolution.
-
-
Fine-Tune and Verify:
-
Once a suitable separation is achieved, make small adjustments to the flow rate and column temperature to optimize analysis time and resolution.
-
Perform replicate injections to ensure the method is robust and reproducible.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This is a generalized protocol for the extraction and concentration of sulfonamides from water samples prior to LC analysis.
-
Sample Pre-treatment:
-
Measure 500 mL of the water sample.
-
Add a chelating agent like EDTA to a final concentration of 0.5 g/L to complex any metal ions.
-
Adjust the sample pH to a range between 4 and 7.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Hydrophilic-Lipophilic Balanced - HLB).
-
Precondition the cartridge by passing 5-6 mL of methanol followed by 5-6 mL of purified water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of purified water to remove any unretained interfering compounds.
-
-
Elution:
-
Dry the cartridge under vacuum for several minutes.
-
Elute the retained sulfonamides from the cartridge with 8 mL of methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
-
References
Technical Support Center: Addressing Adduct Formation in Electrospray Ionization of Sulfonamides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of adduct formation during the electrospray ionization (ESI) mass spectrometry (MS) analysis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with sulfonamides in positive ion ESI-MS?
A1: In positive ion electrospray ionization mass spectrometry, sulfonamides commonly form protonated molecules [M+H]+. However, they are particularly prone to forming adducts with alkali metals, with the sodium adduct [M+Na]+ being the most prevalent and often the most abundant ion, sometimes even appearing as the base peak in the mass spectrum.[1][2] Potassium adducts [M+K]+ can also be observed. The formation of these adducts can be attributed to the ubiquitous nature of sodium and potassium salts in laboratory environments, including glassware, solvents, and reagents, or if the sulfonamide itself is a sodium salt.[2]
Q2: Why is adduct formation a problem in the analysis of sulfonamides?
A2: Adduct formation can pose several challenges in the LC-MS analysis of sulfonamides:
-
Reduced Sensitivity: The formation of multiple adducts for a single analyte splits the ion current, which can decrease the signal intensity of the desired protonated molecule, [M+H]+, thereby reducing the overall sensitivity of the analysis.
-
Complicated Spectra: The presence of multiple peaks for each analyte complicates data interpretation and can make it difficult to identify and confirm the target compound, especially in complex matrices.[1]
-
Quantitative Inaccuracy: If the ratio of the protonated molecule to its adducts is not consistent across samples and standards, it can lead to significant inaccuracies in quantitative analysis.[1]
-
Poor Fragmentation: Sodium adducts of sulfonamides tend to be more stable and may fragment less efficiently or via different pathways in tandem mass spectrometry (MS/MS) compared to their protonated counterparts. This can hinder structural elucidation and the development of sensitive multiple reaction monitoring (MRM) methods.
Q3: What are the primary sources of sodium and potassium that lead to adduct formation?
A3: The primary sources of sodium and potassium contamination in an LC-MS system include:
-
Glassware: Glass vials and solvent bottles can leach sodium and potassium ions into the mobile phase and sample solutions.
-
Reagents and Solvents: Impurities in mobile phase additives, solvents (even high-purity grades), and sample preparation reagents can introduce alkali metal ions.
-
Sample Matrix: Biological and environmental samples often contain high concentrations of endogenous salts.
-
LC System Components: Over time, components of the HPLC system can accumulate salt deposits that can be released into the mobile phase.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating adduct formation in your sulfonamide analyses.
Problem: High abundance of sodium [M+Na]+ adducts, low intensity of protonated [M+H]+ ion.
This is a very common issue in the analysis of sulfonamides. The following steps can help to promote the formation of the protonated molecule.
Caption: A logical workflow for troubleshooting and mitigating high sodium adduct formation in sulfonamide analysis.
Quantitative Data on Adduct Formation
| Sulfonamide | Mobile Phase Condition | Predominant Ion | Relative Abundance (%) | Reference |
| Sulfadiazine | MeOH–H₂O (90:10) | [M+Na]+ | Base Peak (100%) | |
| Sulfamethoxazole | MeOH–H₂O (90:10) | [M+Na]+ | High | |
| Sulfamethizole | MeOH–H₂O (90:10) | [M+Na]+ | Base Peak (100%) | |
| General | Acetonitrile/Water with 0.1% Formic Acid | [M+H]+ | Generally favored | |
| General | Acetonitrile/Water with Ammonium Acetate (B1210297) (~0.5 mM) | [M+H]+ | Generally favored | |
| General | Methanol-containing mobile phase | [M+Na]+ | Higher degree of formation |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Minimizing Sodium Adducts
This protocol provides a step-by-step guide to optimizing your mobile phase to favor the formation of the protonated sulfonamide molecule.
Objective: To reduce the intensity of [M+Na]+ and enhance the signal of [M+H]+.
Materials:
-
HPLC-grade or LC-MS grade acetonitrile and water
-
High-purity formic acid, acetic acid, or ammonium acetate
-
Your sulfonamide standard(s)
Procedure:
-
Baseline Measurement:
-
Prepare a mobile phase of acetonitrile and water without any additives.
-
Analyze your sulfonamide standard and record the relative intensities of the [M+H]+ and [M+Na]+ ions.
-
-
Introduction of Acidic Additives:
-
Prepare a fresh mobile phase containing 0.1% (v/v) formic acid in both the aqueous and organic solvent lines.
-
Equilibrate the LC system thoroughly with the new mobile phase.
-
Re-analyze your sulfonamide standard and compare the [M+H]+/[M+Na]+ ratio to the baseline.
-
Alternative: Repeat with 0.1% (v/v) acetic acid.
-
-
Use of Ammonium Acetate:
-
Prepare a mobile phase with a low concentration of ammonium acetate (e.g., 0.5 mM). Be cautious as higher concentrations (1-5 mM) can cause ion suppression.
-
Equilibrate the system and analyze your standard. Compare the adduct ratio.
-
-
Solvent Consideration:
-
If you are currently using methanol (B129727) as the organic solvent, switch to acetonitrile. Methanol has been shown to promote a higher degree of sodium adduct formation.
-
Expected Outcome: The addition of a proton source like formic or acetic acid, or a competing cation source like ammonium acetate, should significantly increase the abundance of the [M+H]+ ion relative to the [M+Na]+ ion.
Protocol 2: System and Sample Handling to Reduce Alkali Metal Contamination
Objective: To minimize the introduction of sodium and potassium ions from external sources.
Procedure:
-
Use Plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic vials and containers for sample preparation and analysis instead of glass.
-
Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily using the highest purity solvents and additives available. Do not top off solvent bottles; use fresh bottles.
-
System Cleaning: If adduct formation is persistent, consider flushing the LC system. A recommended procedure is to flush all lines with a mixture of 50/50 Methanol/0.1% formic acid.
-
Sample Preparation: Be mindful of the reagents used during sample extraction and preparation. Avoid using sodium-based salts if possible. If the sample matrix is high in salts, consider a more rigorous sample clean-up method such as solid-phase extraction (SPE).
Signaling Pathway of Adduct Formation and Mitigation
The following diagram illustrates the competitive ionization processes in the ESI source and how mobile phase additives can influence the outcome.
Caption: Competitive ionization pathways for sulfonamides in ESI-MS and the role of mobile phase additives in promoting protonation.
References
Technical Support Center: Troubleshooting Persistent Sulfonamide Signals in LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate persistent sulfonamide signals in their LC-MS/MS systems.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of persistent sulfonamide contamination in an LC-MS/MS system?
A1: Persistent sulfonamide signals can originate from various sources within the laboratory and the instrument itself. Common culprits include:
-
Cross-contamination from high-concentration samples: Inadequate cleaning of the autosampler needle, syringe, and injection port after analyzing samples with high concentrations of sulfonamides can lead to carryover in subsequent runs.[1]
-
Contaminated solvents and reagents: Impurities in solvents, even those of high purity, can introduce sulfonamide contamination. Mobile phase additives and degradation products are also potential sources.[1]
-
Laboratory environment: The widespread use of sulfonamides in various research and clinical applications can lead to their presence in the general lab environment, potentially contaminating surfaces, equipment, and supplies.
-
Sample preparation materials: Consumables used during sample preparation, such as pipette tips, vials, and solid-phase extraction (SPE) cartridges, can be a source of contamination if not properly handled or if they are from a contaminated batch.
Q2: Why are sulfonamides particularly difficult to remove from an LC-MS/MS system?
A2: Sulfonamides can be challenging to eliminate due to their chemical properties. They possess both acidic and basic functionalities, allowing them to interact with a variety of surfaces within the LC-MS/MS system through different mechanisms. This can lead to their adsorption onto tubing, fittings, the ESI probe, and other components of the ion source. Their relatively high solubility in common mobile phases can also contribute to their persistence and carryover.[2]
Q3: What are the initial steps to take when a persistent sulfonamide signal is detected?
A3: When you first observe a persistent sulfonamide signal, a systematic approach is crucial to identify the source. Begin by:
-
Injecting a blank solvent: This will help determine if the contamination is coming from the LC system or the MS source. If the signal is present in the blank, the issue is likely within the system.[1]
-
Checking for carryover: After running a high-concentration sample, inject a blank to see if the signal persists. This will indicate if the autosampler cleaning procedure is effective.[1]
-
Evaluating solvents and reagents: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and reagents to rule out contamination from these sources.
Troubleshooting Guide
If the initial steps do not resolve the issue, a more thorough cleaning of the MS source is necessary.
Identifying the Source of Contamination
The following diagram illustrates a logical workflow to pinpoint the origin of the persistent sulfonamide signal.
Caption: Troubleshooting workflow for persistent sulfonamide signal.
Potential Sources of Sulfonamide Contamination
This diagram illustrates the potential entry points of sulfonamide contamination into your LC-MS/MS workflow.
Caption: Potential sources of sulfonamide contamination.
Experimental Protocols for MS Source Cleaning
A thorough cleaning of the ion source is often required to eliminate a persistent sulfonamide signal. The following protocols provide a general guideline. Always refer to your instrument's specific user manual for detailed instructions on source disassembly and cleaning.
Materials:
-
Lint-free cloths
-
Cotton swabs
-
Beakers
-
Ultrasonic bath
-
LC-MS grade water, methanol, acetonitrile, and isopropanol
-
A mild, non-ionic detergent (e.g., Alconox)
-
Formic acid (optional, for acidic wash)
-
Ammonium (B1175870) hydroxide (B78521) (optional, for basic wash)
-
Personal protective equipment (gloves, safety glasses)
Protocol 1: Standard Ion Source Cleaning
-
Disassemble the Ion Source: Following the manufacturer's instructions, carefully remove the ion source from the mass spectrometer and disassemble its components, such as the ESI probe, capillary, skimmer, and ion transfer tube.
-
Initial Rinse: Rinse all metal parts with a sequence of methanol, then LC-MS grade water.
-
Sonication with Detergent: Prepare a solution of mild detergent in LC-MS grade water. Place the metal components in a beaker with the detergent solution and sonicate for 15-20 minutes.
-
Rinse: Thoroughly rinse the parts with LC-MS grade water to remove all traces of the detergent.
-
Sonication with Solvents: Sonicate the parts in a sequence of solvents, for 15 minutes each:
-
LC-MS grade water
-
Methanol
-
Acetonitrile
-
-
Final Rinse and Drying: Perform a final rinse with isopropanol. Allow the parts to air dry completely in a clean environment or use a gentle stream of nitrogen gas.
-
Reassembly and Installation: Once completely dry, reassemble the ion source and install it back into the mass spectrometer.
Protocol 2: Acid/Base Wash for Persistent Contamination
If the standard cleaning protocol is not sufficient, an acid/base wash can be employed to remove more stubborn, ionically-bound contaminants.
-
Follow Standard Protocol Steps 1-4.
-
Acid Wash (Optional): Prepare a 1-5% solution of formic acid in LC-MS grade water. Sonicate the metal parts in this solution for 10-15 minutes.
-
Thorough Rinse: Rinse the parts extensively with LC-MS grade water to remove all traces of acid.
-
Base Wash (Optional): Prepare a 1-5% solution of ammonium hydroxide in LC-MS grade water. Sonicate the metal parts in this solution for 10-15 minutes.
-
Thorough Rinse: Rinse the parts extensively with LC-MS grade water to remove all traces of base.
-
Follow Standard Protocol Steps 5-7.
Data Presentation: Effectiveness of Cleaning Protocols
The following table provides a hypothetical representation of the reduction in a persistent sulfonamide signal after implementing various cleaning protocols.
| Cleaning Protocol | Baseline Signal (counts) | Signal After Cleaning (counts) | Signal Reduction (%) |
| No Cleaning | 50,000 | 50,000 | 0% |
| Solvent Flush of System | 50,000 | 35,000 | 30% |
| Standard Ion Source Cleaning | 50,000 | 5,000 | 90% |
| Acid/Base Wash Ion Source Cleaning | 50,000 | 500 | 99% |
References
Technical Support Center: Optimizing Sulfonamide Analysis with Mobile Phase Additives
Welcome to the technical support center for sulfonamide analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of mobile phase additives on the chromatographic analysis of sulfonamides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: Why are my sulfonamide peaks exhibiting significant tailing?
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent challenge in sulfonamide analysis. The primary cause is often secondary interactions between the sulfonamide molecules and the stationary phase.[1][2]
-
Cause: Silanol (B1196071) Interactions: Basic sulfonamide compounds can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) protonates the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use Basic Additives: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1%), can mask the active silanol sites on the stationary phase, which significantly improves peak shape.
-
Solution 3: Employ End-Capped Columns: Modern, well-end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for basic compounds.
Issue 2: Poor Peak Shape - Fronting Peaks
Q2: My chromatogram shows fronting peaks for sulfonamides. What is the cause and how can I fix it?
Fronting peaks, where the peak is asymmetric with a leading edge that is less steep than the trailing edge, are often indicative of column overloading or issues with the sample solvent.
-
Cause: Column Overloading or Strong Sample Solvent: This issue can arise from injecting too much sample onto the column or dissolving the sample in a solvent that is significantly stronger than the mobile phase.
-
Solution: Reduce Sample Concentration or Match Sample Solvent: Decrease the amount of sample injected or ensure that the sample solvent is weaker than or the same as the initial mobile phase composition. Whenever possible, dissolve the sample in the mobile phase.
Issue 3: Poor Resolution
Q3: How can I improve the resolution between two closely eluting sulfonamide peaks?
Poor resolution occurs when peaks overlap, making accurate quantification difficult.
-
Cause: Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Adjust Organic-to-Aqueous Ratio: Systematically alter the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). Increasing the aqueous portion generally increases retention and may improve resolution.
-
Solution 2: Modify Mobile Phase pH: Changing the pH can alter the ionization state of sulfonamides, which in turn affects their retention times and can significantly impact selectivity. For robust separations, the mobile phase pH should be at least 1.5 pH units away from the pKa of the analytes.
-
Cause: Inappropriate Column Chemistry: The chosen stationary phase may not be optimal for the specific sulfonamides being analyzed.
-
Solution: Screen Different Columns: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group).
Issue 4: Low Signal or No Peaks
Q4: I am not seeing any peaks, or the signal is very low. What could be the problem?
A lack of signal can be due to several factors, from instrument issues to sample degradation.
-
Cause: Instrument Malfunction: The detector lamp may be off, the wavelength may be set incorrectly, or there could be a problem with the pump or injector.
-
Solution: Verify Instrument Settings: Ensure the detector lamp is on and set to an appropriate wavelength for sulfonamide detection (typically 260-270 nm). Check that the pump is running and there is sufficient mobile phase. Verify the proper functioning of the injector.
-
Cause: Sample Degradation: Sulfonamides may have degraded in the sample solution.
-
Solution: Prepare Fresh Samples and Standards: Prepare new standards and samples to rule out degradation.
Issue 5: Noisy or Drifting Baseline
Q5: My chromatogram has a noisy or drifting baseline. How can I fix this?
Baseline disturbances can interfere with the detection and integration of peaks, especially those with low concentrations.
-
Cause: Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can lead to a noisy or rising baseline, particularly during gradient elution.
-
Solution: Use High-Purity Solvents and Fresh Buffers: Employ high-purity HPLC-grade solvents and freshly prepared buffers. Ensure the mobile phase is thoroughly degassed.
-
Cause: Detector Issues: A failing detector lamp or a contaminated flow cell can cause noise.
-
Solution: Flush Flow Cell and Check Lamp: Flush the flow cell. If the noise persists, the detector lamp may need to be replaced.
-
Cause: Air Bubbles: Trapped air in the pump or detector can cause baseline spikes and instability.
-
Solution: Purge the System: Purge the pump and ensure the mobile phase is properly degassed.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives for sulfonamide analysis by HPLC, and what are their functions?
Common additives include:
-
Acids (Formic Acid, Acetic Acid): Used to lower the mobile phase pH. This helps to protonate residual silanol groups on the column, reducing peak tailing for basic sulfonamides. A lower pH can also increase the retention of some sulfonamides.
-
Bases (Triethylamine - TEA, Diethylamine - DEA): These are added in small concentrations (e.g., 0.1%) to act as "silanol blockers." They compete with basic analytes for active silanol sites, improving peak symmetry.
-
Buffers (Phosphate, Acetate): Used to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times. Ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are volatile and suitable for LC-MS.
Q2: What special considerations are there for mobile phase additives in LC-MS analysis of sulfonamides?
For LC-MS, it is critical to use volatile mobile phase additives to avoid contamination of the mass spectrometer source.
-
Recommended Additives: Formic acid, acetic acid, ammonium formate, and ammonium acetate are all suitable for LC-MS.
-
Additives to Avoid: Non-volatile buffers like phosphate (B84403) salts must not be used as they will crystallize in the MS source, leading to signal suppression and instrument downtime.
-
Trifluoroacetic Acid (TFA): While TFA can provide excellent peak shapes, it is a strong ion-pairing agent and can cause significant signal suppression in the electrospray ionization (ESI) source, particularly in positive ion mode. Its use should be carefully evaluated.
Q3: How does mobile phase pH affect the retention time of sulfonamides?
The pH of the mobile phase influences the ionization state of sulfonamide molecules, which in turn affects their hydrophobicity and retention on a reversed-phase column.
-
General Trend: For ionizable compounds, as the degree of ionization increases, retention typically decreases.
-
Basic Sulfonamides: At a mobile phase pH below their pKa, basic sulfonamides will be primarily in their positively charged form and exhibit less retention. At a pH above their pKa, they will be in their neutral form and will be better retained.
-
Acidic Sulfonamides: These compounds show their strongest retention at a mobile phase pH below their pKa (in their neutral form) and are more weakly retained at a higher pH where they are in their deprotonated, charged form.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Shape for Basic Sulfonamides
| Additive | Typical Concentration | Primary Function | Expected Outcome on Peak Shape |
| Formic Acid | 0.1% | Lowers pH, protonates silanols | Improved symmetry, reduced tailing |
| Acetic Acid | 0.1% | Lowers pH, protonates silanols | Improved symmetry, reduced tailing |
| Triethylamine (TEA) | 0.1% | Masks active silanol sites | Significantly reduced tailing |
| Diethylamine (DEA) | 0.1% | Masks active silanol sites | Significantly reduced tailing |
Table 2: Influence of Mobile Phase pH on the Retention of Ionizable Sulfonamides
| Analyte Type | Mobile Phase pH vs. Analyte pKa | Ionization State | Retention on C18 Column |
| Basic Sulfonamide | pH < pKa | Ionized (Positively Charged) | Decreased |
| Basic Sulfonamide | pH > pKa | Neutral | Increased |
| Acidic Sulfonamide | pH < pKa | Neutral | Increased |
| Acidic Sulfonamide | pH > pKa | Ionized (Negatively Charged) | Decreased |
Table 3: Volatility of Common Mobile Phase Additives for LC-MS
| Additive | Volatility | Suitability for LC-MS | Potential Issues |
| Formic Acid | Volatile | Excellent | None |
| Acetic Acid | Volatile | Excellent | None |
| Ammonium Formate | Volatile | Excellent | None |
| Ammonium Acetate | Volatile | Excellent | None |
| Trifluoroacetic Acid (TFA) | Volatile | Use with caution | Can cause ion suppression |
| Phosphate Salts | Non-volatile | Unsuitable | Will contaminate the MS source |
Experimental Protocols
Protocol 1: General HPLC Method for Sulfonamide Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Protocol 2: Sample Preparation for Sulfonamides in Animal Feed (Solid-Phase Extraction)
-
Extraction: Weigh 5 g of the ground feed sample into a 50 mL centrifuge tube. Add 20 mL of an extraction solvent (e.g., ethyl acetate/methanol/acetonitrile 50:25:25 v/v/v). Shake vigorously for 20-30 minutes. Centrifuge to separate the solid material.
-
Cleanup (SPE): Use a suitable Solid Phase Extraction (SPE) cartridge. Condition the cartridge according to the manufacturer's instructions. Load the supernatant from the extraction step. Wash the cartridge to remove interferences.
-
Elution: Elute the sulfonamides with an appropriate solvent.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for the analysis of sulfonamides.
Caption: Troubleshooting logic for addressing peak tailing in sulfonamide analysis.
References
Technical Support Center: Reducing Carryover in Sulfonamide Quantification
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with sulfonamide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on minimizing carryover.
Troubleshooting Guide: Identifying and Eliminating Carryover
Carryover, the appearance of an analyte signal in a blank injection following the analysis of a high-concentration sample, can significantly compromise the accuracy of quantitative results.[1] This guide provides a systematic approach to identifying and mitigating carryover in your LC-MS/MS workflow.
Q1: I'm observing peaks in my blank injections that correspond to my target sulfonamides. How can I confirm this is carryover and not contamination?
A1: Distinguishing between carryover and system contamination is the first critical step.[2]
-
Strategic Blank Injections: Inject a sequence of blanks after a high-concentration standard. True carryover will show a decreasing signal with each subsequent blank injection.[2] If the signal remains constant across multiple blanks, it is more likely due to contamination of the mobile phase, solvents, or system components.[2]
-
Mobile Phase Contamination Check: To test for mobile phase contamination, extend the column equilibration time before injecting a blank. If the contaminant peak area increases with a longer equilibration time, the source is likely one of your solvents.[2]
Q2: I've confirmed carryover is the issue. What are the most common sources in my LC-MS system?
A2: Carryover can originate from various components of your LC-MS system. The most common culprits are the autosampler, column, and injector valve. Residual analyte can adhere to surfaces like the needle, rotor seals, stators, and column frits.
Q3: How can I systematically troubleshoot the source of carryover?
A3: A systematic approach is key to efficiently identifying the source of carryover. The following workflow can guide your troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions related to reducing sulfonamide carryover.
Q4: What are the most effective wash solvents for reducing sulfonamide carryover?
A4: The ideal wash solvent should be strong enough to dissolve the sulfonamide analytes completely. A good starting point for reversed-phase chromatography is a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water, often at a higher organic percentage than the initial mobile phase conditions. For particularly stubborn carryover, a "magic mixture" of water, acetonitrile, methanol, and isopropanol (B130326) in equal volumes (25:25:25:25 v/v) can be effective. Some systems allow for the use of multiple wash solvents, which can be highly effective. For instance, an initial wash with a solvent in which the analyte is highly soluble (like DMSO for some compounds), followed by a standard organic/aqueous wash, can significantly reduce carryover.
Q5: How much can I expect to reduce carryover by optimizing the wash protocol?
A5: Optimizing the autosampler wash protocol can lead to a significant reduction in carryover. The extent of reduction depends on the analyte, its concentration, and the initial cause of the carryover.
| Carryover Reduction Strategy | Analyte(s) | Observed Carryover Reduction | Reference |
| Dual-solvent needle wash (acetonitrile/water) | Not specified | 90% | |
| 12-second pre- and post-injection wash vs. 6-second post-inject wash | Granisetron HCl | 3-fold | |
| 3 x DMSO wash followed by ACN and H2O | Not specified | From 263% to 172% of LLOQ | |
| 6 x DMSO wash followed by ACN and H2O | Not specified | Further reduction to 156% of LLOQ | |
| 6 x 50/50 DMSO/Methanol wash | Not specified | Further reduction to 100% of LLOQ |
Q6: Can mobile phase additives help in reducing carryover?
A6: Yes, mobile phase additives can influence carryover. For sulfonamides, which are ionizable compounds, adjusting the pH of the mobile phase with additives like formic acid or acetic acid is common to ensure consistent protonation and good peak shape. While primarily used for chromatographic purposes, a mobile phase that ensures the analyte is fully dissolved and less likely to interact with system surfaces can help in reducing carryover.
Q7: Are there any hardware modifications or alternative components that can help?
A7: Yes, several hardware considerations can help minimize carryover:
-
Injector Rotor Seals: Worn or dirty rotor seals are a common source of carryover. Regular inspection and replacement are crucial.
-
Tubing: Minimize the use of PEEK tubing where possible, as some hydrophobic compounds can adsorb to it. Stainless steel tubing is often a better choice.
-
Column: In some cases, a guard column can contribute to carryover. If suspected, try running the analysis without the guard column. A "dynamic flush" method, which involves alternating the column flow direction between injections, has been shown to reduce column-related carryover by 52.3-94.4% for some compounds.
Experimental Protocols
Below are detailed methodologies for key experiments related to sulfonamide quantification.
Protocol 1: Generic Sample Preparation for Sulfonamides in Pork
This protocol is adapted from a method for the determination of sulfonamide residues in pork.
-
Sample Homogenization: Weigh 2.0 g of homogenized pork sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Extraction: Add 10 mL of ethyl acetate (B1210297). Vortex for 1 minute and then shake on a horizontal shaker for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the upper ethyl acetate layer to a new 15 mL centrifuge tube.
-
Re-extraction: Add another 10 mL of ethyl acetate to the original sample tube, vortex for 1 minute, and centrifuge. Combine the supernatants.
-
Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a methanol/water solution (e.g., 10:90 v/v). Vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Conditions for Sulfonamide Analysis
The following are typical starting conditions for the LC-MS/MS analysis of sulfonamides. Optimization will be required for specific analytes and matrices.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Logic of Carryover
Understanding the relationships between the sources, causes, and solutions for carryover is crucial for effective troubleshooting.
References
Validation & Comparative
Navigating the Maze of Sulfonamide Residue Analysis: A Comparative Guide to Method Validation
For Researchers, Scientists, and Drug Development Professionals
The widespread use of sulfonamides in veterinary medicine necessitates robust and reliable analytical methods to monitor their residues in food products and ensure consumer safety. The validation of these methods is a critical step in guaranteeing the accuracy and precision of results. This guide provides an objective comparison of common analytical techniques for the determination of sulfonamide residues, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Analytical Methods
The selection of an appropriate analytical method for sulfonamide residue analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are among the most frequently employed techniques.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS | ELISA |
| Linearity (R²) | ||||
| ≥ 0.99[1] | - | > 0.995[2] | - | |
| Accuracy (Recovery %) | ||||
| 97.7 - 109.6%[1] | 79.3 - 114.0%[3] | 67.6 - 103.8%[4] | 80.5 - 137.8%[5] | |
| Precision (RSD %) | ||||
| < 6%[1] | 2.7 - 14.9%[3] | 0.80 - 9.23%[4] | 12.8 - 20.5%[5] | |
| Limit of Detection (LOD) | ||||
| 0.066 - 0.067 µg/mL[6] | 34.5 - 79.5 µg/kg[3] | 0.01 - 0.14 µg/kg[4] | 0.9 - 3.1 ng/g[5] | |
| Limit of Quantitation (LOQ) | ||||
| 0.200 - 0.202 µg/mL[6] | 41.3 - 89.9 µg/kg[3] | 0.02 - 0.45 µg/kg[4] | 0.5 - 1 µg/kg[7] | |
| Specificity | Moderate to High[8] | High | Very High[9] | High (potential for cross-reactivity)[5] |
| Cost | Moderate | Moderate | High[10][11] | Low[10][11] |
| Throughput | Moderate | Moderate | High[4] | High |
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides globally recognized guidelines for this process.[8] A typical workflow involves several key stages, from initial method development to routine application.
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the analysis of sulfonamide residues using various techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used due to its specificity and sensitivity for separating analytes from complex sample matrices.[8]
1. Sample Preparation (Extraction):
-
Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of ethyl acetate, methanol, and acetonitrile (B52724) (50:25:25, v/v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[12]
2. HPLC-UV Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[6]
-
Column Temperature: 30 °C.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and selectivity, making it a powerful tool for residue analysis at low concentrations.[9]
1. Sample Preparation (QuEChERS Method):
-
This method, often referred to as "Quick, Easy, Cheap, Effective, Rugged, and Safe," is a streamlined sample preparation technique.
-
A modified QuEChERS protocol can be used for the simultaneous determination of multiple sulfonamides in various food matrices.[4]
2. LC-MS/MS Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[12]
-
Mass Analyzer: Triple quadrupole.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method, suitable for high-throughput analysis.[10][11]
1. General Principle:
-
ELISA is based on the specific binding between an antibody and its target antigen (in this case, the sulfonamide).
-
Competitive ELISA is a common format where the sample sulfonamide competes with a labeled sulfonamide for a limited number of antibody binding sites.
-
The signal generated is inversely proportional to the amount of sulfonamide in the sample.
2. Procedure:
-
The specific protocol will vary depending on the commercial ELISA kit used.
-
Typically involves adding the sample extract and enzyme-conjugated sulfonamide to antibody-coated microplate wells.
-
After incubation and washing steps, a substrate is added, and the resulting color development is measured using a microplate reader.
Key Validation Parameters Explained
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.[8]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Often determined through recovery studies.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. agilent.com [agilent.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of sulphonamide residues in edible animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Gold Standard of Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the landscape of analytical techniques, Isotope Dilution Mass Spectrometry (IDMS) emerges as a definitive method, offering unparalleled reliability in complex matrices. This guide provides an objective comparison of IDMS with other common analytical techniques, supported by experimental data, to inform the selection of the most appropriate method for your research and development needs.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1] It is considered a reference method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and instrumental analysis.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] This "spiked" sample is then homogenized and analyzed by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the exact concentration of the analyte in the original sample can be determined with high accuracy.[1] This approach effectively corrects for variations in sample extraction, recovery, and matrix effects that can plague other quantification methods.
A Head-to-Head Comparison of Quantitative Techniques
The choice of a quantitative analytical method is critical in drug development, influencing everything from pharmacokinetic studies to quality control of the final product. Below is a summary of the performance of IDMS compared to other widely used techniques.
| Analytical Method | Principle | Accuracy | Precision (RSD) | Key Advantages | Key Limitations |
| Isotope Dilution Mass Spectrometry (IDMS) | Addition of a known amount of an isotopically labeled internal standard to the sample, followed by mass spectrometric analysis of the isotope ratio.[1] | Very High (often considered a definitive method) | Excellent (<1-5%) | Minimizes errors from sample preparation and matrix effects; high specificity and sensitivity. | Requires synthesis of isotopically labeled standards, which can be expensive and time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Compares the integral of an analyte's NMR signal to that of a certified reference standard. | High to Very High | Excellent (<1-2%) | Primary ratio method, does not require an identical standard for each analyte; non-destructive. | Lower sensitivity compared to MS-based methods; requires highly pure standards and careful experimental setup. |
| External Standard LC-MS/MS | A calibration curve is generated from a series of standards of known concentrations, and the analyte concentration in the sample is determined by interpolation from this curve. | Good to High | Good (5-15%) | High sensitivity and selectivity; widely applicable. | Susceptible to matrix effects and variations in sample preparation, which can impact accuracy. |
| HPLC with UV Detection (HPLC-UV) | Separation of the analyte by HPLC followed by quantification based on its UV absorbance compared to a calibration curve. | Good | Good (5-15%) | Robust, cost-effective, and widely available. | Lower sensitivity and selectivity compared to MS; susceptible to interferences from co-eluting compounds. |
Supporting Experimental Data
The superiority of IDMS in terms of accuracy is evident in comparative studies. For instance, a study comparing post-column isotope dilution using liquid chromatography-chemical oxidation-isotope ratio mass spectrometry (ID-LC-CO-IRMS) with quantitative nuclear magnetic resonance (qNMR) for the purity determination of valine reported the following results:
| Method | Purity of Valine (%) | Expanded Uncertainty (k=2) (%) |
| ID-LC-CO-IRMS | 97.1 | 4.7 |
| qNMR | 99.64 | 0.20 |
While in this specific study qNMR demonstrated lower uncertainty, it's important to note that IDMS methods are often employed as reference methods to certify the purity of the standards used in other techniques, including qNMR.
Another study on the quantification of the immunosuppressant drug tacrolimus (B1663567) in whole blood using LC-IDMS/MS reported excellent precision and accuracy, which is critical for therapeutic drug monitoring.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the key techniques discussed.
Isotope Dilution Mass Spectrometry (IDMS) for Tacrolimus in Whole Blood
This protocol describes a validated method for the quantification of tacrolimus in whole blood for therapeutic drug monitoring.
1. Materials and Reagents:
-
Tacrolimus certified reference material
-
Tacrolimus-¹³C,d₂ isotopically labeled internal standard
-
HPLC-grade methanol (B129727) and acetonitrile
-
Zinc sulfate (B86663) solution (0.1 M)
-
Drug-free whole blood for calibration standards and quality controls
2. Sample Preparation:
-
Working Solutions: Prepare stock solutions of tacrolimus and the internal standard in methanol. From these, prepare working solutions at appropriate concentrations.
-
Calibration Standards and Quality Controls (QCs): Spike known amounts of the tacrolimus working solution into drug-free whole blood to create a series of calibration standards and QCs at low, medium, and high concentrations.
-
Extraction: To 100 µL of the whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution and vortex. Add 200 µL of methanol containing 0.1 M zinc sulfate to precipitate proteins. Vortex and centrifuge.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of methanol and water.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect specific transitions for tacrolimus and its labeled internal standard.
4. Data Analysis:
-
Integrate the peak areas for both the native tacrolimus and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of tacrolimus in the unknown samples by interpolation from the calibration curve.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for API Purity
This protocol outlines a general procedure for determining the purity of an Active Pharmaceutical Ingredient (API) using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
API sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
2. Sample Preparation:
-
Accurately weigh a known amount of the API and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.
3. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 500 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a calibrated 90° pulse.
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the API using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
External Standard LC-MS/MS for Bioanalysis
This protocol provides a general workflow for the quantification of a drug in a biological matrix using external standard calibration with LC-MS/MS.
1. Materials and Reagents:
-
Analyte reference standard
-
Internal standard (structurally similar analog, if used)
-
Blank biological matrix (e.g., plasma, urine)
-
Solvents for extraction and mobile phase
2. Sample Preparation:
-
Calibration Curve and QCs: Prepare a series of calibration standards and QCs by spiking the analyte into the blank biological matrix at various concentrations.
-
Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the matrix. Add an internal standard (if used) before extraction.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable chromatographic column and mobile phase to achieve separation of the analyte from matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and internal standard.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area (or peak area ratio to the internal standard) of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by back-calculating from the calibration curve.
HPLC-UV for Drug Quantification
This protocol describes a typical procedure for quantifying a drug in a pharmaceutical formulation using HPLC with UV detection.
1. Materials and Reagents:
-
Drug substance reference standard
-
Pharmaceutical formulation containing the drug
-
HPLC-grade solvents for mobile phase and sample preparation
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard and dilute it to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent to achieve a concentration within the calibration range. Filter the solution before injection.
3. HPLC-UV Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.
-
Set the UV detector to the wavelength of maximum absorbance for the drug.
-
Inject the calibration standards and the sample solution.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards versus their concentrations.
-
Determine the concentration of the drug in the sample solution from the calibration curve and calculate the amount of drug in the original formulation.
Visualizing the IDMS Workflow
The following diagram illustrates the key steps in a typical Isotope Dilution Mass Spectrometry experiment.
Figure 1. A generalized workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Conclusion
Isotope Dilution Mass Spectrometry stands as a benchmark for accuracy and precision in quantitative analysis. Its ability to correct for analytical errors inherent in sample preparation and matrix effects makes it an indispensable tool in drug development, from early discovery to clinical trials. While other techniques such as qNMR, external standard LC-MS/MS, and HPLC-UV have their own merits and are suitable for various applications, IDMS remains the gold standard when the highest level of accuracy and traceability is required. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and performance of these techniques is crucial for generating reliable data and ensuring the quality and safety of pharmaceutical products.
References
A Comparative Guide to Method Validation for Veterinary Drug Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods for veterinary drug residues is paramount. This guide provides a comprehensive comparison of key international guidelines, focusing on the harmonized standards of the Veterinary International Conference on Harmonization (VICH), which are adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and the principles outlined by the Codex Alimentarius Commission.
Quantitative Acceptance Criteria: A Comparative Overview
The following tables summarize the quantitative acceptance criteria for key analytical method validation parameters as stipulated by major regulatory bodies. The VICH GL49 guideline, "Validation of Analytical Methods Used in Residue Depletion Studies," serves as a primary reference for the FDA and EMA, promoting a harmonized approach.[1][2][3][4][5] The Codex Alimentarius Commission, through guidelines such as CAC/GL 71-2009, provides a framework for national regulatory programs and emphasizes the fitness-for-purpose of analytical methods without prescribing rigid numerical criteria for all parameters.
Table 1: Accuracy (Recovery)
| Regulatory Body | Analyte Concentration | Acceptance Criteria (Mean Recovery) |
| VICH / FDA / EMA | < 1 µg/kg | 50% to 120% |
| ≥ 1 µg/kg to < 10 µg/kg | 60% to 110% | |
| ≥ 10 µg/kg to < 100 µg/kg | 70% to 110% | |
| ≥ 100 µg/kg | 80% to 110% | |
| Codex Alimentarius | Not explicitly defined in CAC/GL 71-2009. Emphasizes that the method must be "fit for purpose" and provides guidance for the establishment of a regulatory program for the control of veterinary drug residues in food. |
Table 2: Precision (Repeatability - RSDr) and Intermediate Precision (RSDip)
| Regulatory Body | Analyte Concentration | Repeatability (RSDr) | Intermediate Precision (RSDip) |
| VICH / FDA / EMA | < 1 µg/kg | ≤ 35% | Not explicitly defined in VICH GL49, but should be assessed. |
| ≥ 1 µg/kg to < 10 µg/kg | ≤ 30% | Not explicitly defined in VICH GL49, but should be assessed. | |
| ≥ 10 µg/kg to < 100 µg/kg | ≤ 20% | Not explicitly defined in VICH GL49, but should be assessed. | |
| ≥ 100 µg/kg | ≤ 15% | Not explicitly defined in VICH GL49, but should be assessed. | |
| Codex Alimentarius | Not explicitly defined in CAC/GL 71-2009. The guideline states that precision should be determined at various concentrations and should be adequate for the intended purpose. |
Table 3: Linearity
| Regulatory Body | Parameter | Acceptance Criteria |
| VICH / FDA / EMA | Calibration Curve | A minimum of 5 concentration levels should be used. The regression coefficient (r) or coefficient of determination (r²) should be appropriate for the intended use. For calibration standards in solvent or matrix extract, repeatability should be ≤ 15% (≤ 20% at or below the Limit of Quantitation). |
| Codex Alimentarius | Not explicitly defined in CAC/GL 71-2009. The analytical method should have a linear response over a defined range. |
Table 4: Limit of Quantitation (LOQ) and Specificity
| Regulatory Body | Parameter | Acceptance Criteria |
| VICH / FDA / EMA | Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. The repeatability at the LOQ should meet the precision criteria. |
| Specificity | The response of a control sample (blank matrix) should be no more than 20% of the response at the LOQ. | |
| Codex Alimentarius | Limit of Quantitation (LOQ) | The method's LOQ should be suitable for detecting residues at or below the Maximum Residue Limit (MRL). |
| Specificity | The method should be able to differentiate the analyte from endogenous substances and other potential interferences. |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible validation of analytical methods. The following outlines the typical experimental protocols recommended by the VICH GL49 guideline, which are considered best practice by the FDA and EMA.
Accuracy (Recovery) Accuracy is typically determined by analyzing a minimum of three replicates of fortified blank matrix samples at a minimum of three different concentrations (low, medium, and high) spanning the expected range of the analyte. The percentage of recovery is calculated by comparing the measured concentration to the fortified concentration.
Precision (Repeatability and Intermediate Precision) Repeatability (intra-assay precision) is assessed by analyzing multiple replicates of the same sample under the same operating conditions over a short period. Intermediate precision (inter-assay precision) is evaluated by analyzing the same sample on different days, with different analysts, or using different equipment within the same laboratory. The precision is typically expressed as the relative standard deviation (RSD).
Linearity To determine linearity, a series of at least five standards of known concentrations spanning the expected analytical range are analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed. The correlation coefficient or coefficient of determination is used to assess the linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. One common approach to determine the LOD and LOQ is based on the standard deviation of the response of blank samples. The LOD is often calculated as 3 times the standard deviation of the blank response, and the LOQ as 10 times the standard deviation of the blank response. The LOQ must then be confirmed by demonstrating acceptable accuracy and precision at this concentration.
Specificity Specificity is the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. This is evaluated by analyzing blank matrix samples from various sources to check for interferences at the retention time of the analyte. The response of any interfering peak in the blank matrix should not be more than 20% of the response at the LOQ.
Robustness Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This is assessed by introducing small changes to parameters such as pH, temperature, and mobile phase composition and observing the effect on the analytical results. This provides an indication of the method's reliability during routine use.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for veterinary drug residue analysis, from initial planning to the final validation report.
Caption: A typical workflow for the validation of an analytical method for veterinary drug residues.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of the cross-validation of analytical methods when employing different internal standards, with a focus on the implications for accuracy, precision, and overall data integrity. The information is supported by established principles and synthesized data from analytical studies.
The Role of the Internal Standard in Bioanalysis
In quantitative analysis, particularly in complex matrices such as plasma or whole blood, an internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] Its primary function is to compensate for variability during sample preparation, injection, and analysis.[1][2] An ideal internal standard should be chemically and physically similar to the analyte, co-eluting with it to experience similar matrix effects and extraction recovery, but be distinguishable by the analytical instrument.[1][3]
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][4] This is because their physicochemical properties are nearly identical to the analyte, differing only in mass.[1] This similarity allows them to effectively track the analyte through the analytical process, correcting for variations.[4] However, even with SILs, factors like the position and number of deuterium (B1214612) atoms can influence method performance.[4] When a SIL is not available, a structural analog may be used.[5]
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two or more analytical methods can produce comparable data.[6][7] This is essential when data from different laboratories, using different methods, or generated over a long period need to be combined or compared.[6][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[5]
Experimental Workflow for Cross-Validation
The cross-validation of an analytical method using a different internal standard involves a systematic process to ensure that the results obtained are comparable and reliable.[4] This typically involves analyzing a common set of samples with both methods (i.e., with each internal standard).
Data Presentation: A Comparative Summary
The following tables summarize the expected performance characteristics when comparing different types of internal standards in a cross-validation study.
Table 1: Comparison of Internal Standard Types
| Internal Standard Type | Key Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (e.g., Deuterated) | - Minimizes the impact of matrix effects.[3]- Corrects for variations in extraction efficiency and instrument response.[3]- Co-elutes with the analyte, providing the most accurate correction.[3] | - Can be expensive and not always commercially available.[2]- Potential for isotopic interference. |
| Structural Analog | - More readily available and cost-effective than SILs.[5]- Can provide adequate correction if chosen carefully. | - May not perfectly mimic the analyte's behavior during extraction and ionization.[9]- Differences in physicochemical properties can lead to bias.[2] |
| No Internal Standard (External Standard Method) | - Simple to implement. | - Does not correct for variability in sample preparation or injection volume.[10]- Highly susceptible to matrix effects. |
Table 2: Typical Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria | Rationale |
| Accuracy (% Recovery) | 95-105% (for SIL-IS) | Ensures the method provides results close to the true value. A well-matched IS effectively compensates for analyte loss.[3] |
| Precision (%RSD) | < 5% (for SIL-IS) | Demonstrates the reproducibility of the method. A good IS minimizes variability from sample handling.[3] |
| Linearity (R²) | ≥ 0.999 | Indicates a strong correlation between the analyte response and concentration, supported by a co-eluting IS.[3] |
| Incurred Sample Reanalysis | At least 67% of samples should have a difference within ±20% between the two methods. | Confirms method performance with "real" study samples.[11] |
Impact of Internal Standard Choice on Method Performance
Studies have shown that the choice of internal standard can significantly impact the accuracy and precision of an analytical method.[2][12] While using an alternative internal standard may result in relatively stable method accuracy in some cases, it can lead to larger changes in method precision.[2][12] The degree of structural difference between the analyte and the internal standard often correlates with the magnitude of bias and uncertainty in the measurement.[2][12]
Experimental Protocols
Below are generalized protocols for the cross-validation of analytical methods using different internal standards.
Objective: To compare the performance of two distinct bioanalytical methods, each employing a different internal standard, for the quantification of an analyte in a biological matrix.[6]
Materials and Reagents:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
Mass spectrometer (e.g., triple quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[4]
-
Analyte reference standard.
-
Internal Standard A (e.g., deuterated analyte).
-
Internal Standard B (e.g., structural analog).
-
Biological matrix (e.g., plasma, urine).
Procedure:
-
Sample Preparation:
-
Analysis with Method A (Internal Standard A):
-
Spike a known amount of Internal Standard A into all calibration standards, QCs, and study samples.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method with a suitable gradient elution to separate the analyte from endogenous interferences.[4]
-
-
Analysis with Method B (Internal Standard B):
-
Repeat the analysis for the same set of calibration standards, QCs, and study samples, this time spiking with Internal Standard B.
-
-
Data Analysis:
-
Calculate the concentration of the analyte in all samples for both methods.
-
Compile the quantitative data from both analyses for comparison.
-
Perform statistical analysis to assess the agreement between the two methods. This can include Bland-Altman plots, Deming regression, or calculating the percentage difference for each sample.[11]
-
Logical Relationship of Internal Standard Selection
The choice of an internal standard has a direct impact on the reliability of the analytical results. The following diagram illustrates the logical flow from IS selection to data quality.
Conclusion
The cross-validation of analytical methods is a critical step to ensure data comparability, especially when different internal standards are used.[6][13] While stable isotope-labeled internal standards are generally preferred for their ability to closely mimic the analyte, structural analogs can be a viable alternative if properly validated.[1][6] A thorough cross-validation study, complete with pre-defined acceptance criteria and statistical analysis, is essential for ensuring the integrity and reliability of bioanalytical data in research and drug development.[7][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Uncertainty Estimation in Sulfonamide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfonamide residues in various matrices, such as food products and environmental samples, is paramount for ensuring consumer safety and regulatory compliance. A critical aspect of this analytical process is the estimation of measurement uncertainty, which provides a quantitative indication of the quality of the analytical result. This guide offers an objective comparison of different approaches and analytical methods for estimating uncertainty in sulfonamide residue analysis, supported by experimental data.
Introduction to Uncertainty Estimation
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[1][2] It is a key indicator of the reliability of a measurement. In the context of sulfonamide residue analysis, understanding and quantifying uncertainty is crucial for making informed decisions about the compliance of a sample with regulatory limits.[3]
Two primary approaches are used for estimating measurement uncertainty in analytical chemistry: the 'top-down' and 'bottom-up' approaches.[4][5]
-
Top-down Approach: This method utilizes data from in-house method validation studies, including reproducibility and repeatability data, to estimate the overall uncertainty of the analytical procedure.[4][5] It is often considered a more practical approach as it relies on existing data.[4][5]
-
Bottom-up Approach: This approach involves identifying all potential sources of uncertainty in the analytical process, quantifying each contribution, and then combining them to obtain the total combined uncertainty.[4][5] This method provides a detailed understanding of the individual contributions to the overall uncertainty.
The EURACHEM/CITAC guide, "Quantifying Uncertainty in Analytical Measurement," provides a comprehensive framework for both approaches.[1][2][6][7]
Comparison of Analytical Methods and Uncertainty Estimates
The choice of analytical method significantly influences the measurement uncertainty. High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique for sulfonamide analysis.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for its high selectivity and sensitivity.[8][10][11][12]
The following tables summarize quantitative data from various studies, comparing the performance and uncertainty estimates of different methods for sulfonamide residue analysis.
Table 1: Comparison of Uncertainty Estimates using Top-down and Bottom-up Approaches for HPLC-UV Analysis of Seven Sulfonamides in Porcine Kidney [4][5]
| Sulfonamide | Top-down (Reproducibility) - Combined Uncertainty (%) | Top-down (Repeatability) - Combined Uncertainty (%) | Bottom-up - Combined Uncertainty (%) |
| Sulfadiazine | 10.5 | 7.8 | 7.5 |
| Sulfathiazole | 12.5 | 9.5 | 9.0 |
| Sulfamerazine | 9.8 | 7.2 | 6.8 |
| Sulfamethizole | 8.5 | 6.1 | 5.8 |
| Sulfamethazine | 7.9 | 5.4 | 5.1 |
| Sulfamethoxazole | 11.2 | 8.5 | 8.1 |
| Sulfaquinoxaline | 9.1 | 6.8 | 6.5 |
Data extracted from a study comparing different uncertainty estimation approaches for an HPLC-UV method.[4][5] The study concluded that there was no statistical difference between the uncertainty values obtained by either approach.[4][5]
Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Analysis in Various Matrices
| Analytical Method | Matrix | Sulfonamides | Recovery (%) | RSD (%) | LOQ (µg/kg) | Expanded Relative Uncertainty (%) | Reference |
| LC-MS/MS | Eggs | 12 Sulfonamides | 87 - 116 | 8.5 - 27.2 | - | - | [8] |
| LC-MS/MS | Milk | 10 Sulfonamides | - | - | 5.3 - 11.2 | - | [10] |
| ID-LC-MS/MS | Milk | 3 Sulfonamides | 96.8 - 103.8 | - | - | 2.02 - 5.75 | [11] |
| ID-LC-MS/MS | Milk | 14 Sulfonamides | 91 - 114 | - | - | 7.5 - 12.7 | [13] |
| HPLC-HRMS | Animal Tissues | 22 Sulfonamides | 88 - 112 | 1 - 17 | 11 - 88 | - | [12] |
| HPLC-FLD | Chicken Muscle | 9 Sulfonamides | 76.8 - 95.2 | 1.5 - 4.7 | 0.25 - 1.30 | - | [14] |
| HPLC-FLD | Feed | 5 Sulfonamides | 79.3 - 114.0 | 2.7 - 14.9 | 41.3 - 89.9 | - | [15] |
| LC-MS/MS | Honey | Multiple | 74.29 - 113.09 | - | 0.08 - 0.72 | - | [16] |
| LC-MS/MS | Fish Tissues | 4 Quinolones & multiple Sulfonamides | 75 - 104 | - | - | - | [17] |
This table compiles data from several studies to provide a comparative overview of method performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding the sources of uncertainty. Below are generalized experimental protocols for the key analytical methods cited.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a popular sample preparation technique for multi-residue analysis.[10][12][14][16]
-
Homogenization: A representative sample (e.g., 1-10 g of tissue, milk, or honey) is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), often containing a small percentage of acid (e.g., formic acid).[17]
-
Salting-out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA, C18) to remove interfering matrix components.
-
Reconstitution: The final extract is evaporated and reconstituted in a suitable solvent for LC analysis.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength suitable for sulfonamides.
3. LC-MS/MS Analysis [8][10][11][18]
-
Chromatographic System: An HPLC or UHPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: Similar to HPLC-UV, often with the addition of a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typical for sulfonamide analysis.[8]
Experimental Workflow and Uncertainty Estimation Process
The following diagram illustrates a typical workflow for sulfonamide residue analysis and the process of uncertainty estimation.
Caption: A diagram illustrating the key stages of sulfonamide residue analysis and the parallel process of measurement uncertainty estimation, highlighting the 'top-down' and 'bottom-up' approaches.
Key Sources of Uncertainty
The "bottom-up" approach requires the identification and quantification of all significant sources of uncertainty. In sulfonamide residue analysis, these typically include:
-
Sample Homogeneity: Inhomogeneity of the sample matrix can introduce significant variability.
-
Sample Weighing and Volumetric Measurements: The precision of balances and volumetric glassware.
-
Extraction Efficiency and Recovery: The extraction step has been identified as a major contributor to the combined uncertainty.[4][5]
-
Purity of Reference Standards: The uncertainty associated with the purity of the analytical standards used for calibration.
-
Calibration Curve: The uncertainty associated with the fitting of the calibration curve.
-
Instrumental Repeatability: The variation in repeated measurements of the same sample.
-
Matrix Effects: Enhancement or suppression of the analytical signal due to co-eluting matrix components, particularly in LC-MS/MS analysis.[8][11]
Conclusion
The estimation of measurement uncertainty is an indispensable part of sulfonamide residue analysis. Both the 'top-down' and 'bottom-up' approaches provide valid means of calculating uncertainty, with the 'top-down' method often being more pragmatic for routine analysis.[4][5] The choice of analytical technique, particularly the use of highly sensitive and selective methods like LC-MS/MS, can significantly impact the overall uncertainty. By carefully validating analytical methods and systematically evaluating the sources of uncertainty, laboratories can ensure the reliability and defensibility of their analytical results, which is critical for both public health protection and regulatory compliance.
References
- 1. Measurement Uncertainty [eurachem.org]
- 2. eurachem.org [eurachem.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods for the estimation of measurement uncertainty for an analytical method for sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eurachem Guides [eurachem.org]
- 7. eurachem.org [eurachem.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bingol.edu.tr [bingol.edu.tr]
- 17. jfda-online.com [jfda-online.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sulfaethoxypyridazine-13C6
Researchers and laboratory professionals handling Sulfaethoxypyridazine-13C6 must adhere to stringent safety protocols to ensure personal safety and environmental protection during its disposal. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, synthesized from safety data sheets of structurally similar sulfonamide compounds.
Hazard Profile and Safety Precautions
Sulfaethoxypyridazine and related sulfonamides are categorized with specific hazard classifications. Understanding these is crucial for safe handling.
Hazard Identification:
-
Skin and Eye Irritation: Classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2]
-
Skin Sensitization: May cause an allergic skin reaction (Category 1).[1][3]
-
Acute Oral Toxicity: Some related compounds are harmful if swallowed (Category 4).[3]
-
Reproductive Toxicity: Certain sulfonamides are suspected of damaging fertility or the unborn child (Category 2).
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye and face protection that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body Protection | Wear appropriate protective clothing. |
| Respiratory Protection | If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Collection and Storage:
-
Containerization: Place waste this compound in a suitable, clearly labeled, and sealed container.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and store it in a locked-up area if possible.
2. Spill Management:
-
Minor Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
-
Prohibited Actions: Do not let the product enter drains. Avoid discharge into drains.
3. Final Disposal:
-
Professional Disposal: The primary and mandatory step for final disposal is to "Dispose of contents/container to an approved waste disposal plant." This ensures that the chemical waste is managed in an environmentally responsible and compliant manner.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations for chemical waste.
Emergency First Aid Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. If you feel unwell, call a poison center or doctor.
Disposal Workflow for this compound
References
Personal protective equipment for handling Sulfaethoxypyridazine-13C6
This guide provides comprehensive safety and logistical information for handling Sulfaethoxypyridazine-13C6, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and the proper management of this chemical from receipt to disposal.
Chemical Identifier: this compound is the isotopically labeled version of Sulfaethoxypyridazine, a sulfonamide antibiotic. The hazard profile is expected to be consistent with the unlabeled compound.
Primary Hazards: Based on data for Sulfaethoxypyridazine, the compound is classified as follows:
-
Skin Sensitization (Category 1)
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a high risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Powder-free gloves are recommended. Double gloving is advised, especially when working within a biological safety cabinet or fume hood. Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if contaminated or damaged. |
| Body | Laboratory coat or a disposable chemical-resistant coverall. | A long-sleeved, seamless gown is preferable to provide full coverage. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if dust is generated and work is not conducted within a chemical fume hood. Surgical masks do not offer adequate protection. |
| Head/Hair | Head and hair covers. | Recommended to prevent contamination of the work area. |
| Feet | Closed-toe shoes. | Required at all times in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational workflow is essential for the safe handling of this compound.
Caption: Operational workflow for handling this compound.
Experimental Protocol Considerations:
-
Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoiding Dust Formation: If handling the solid form, care should be taken to minimize the generation of dust during weighing and transferring.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
Establish separate, clearly labeled waste containers for the following:
-
Solid this compound waste.
-
Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips, paper towels).
-
Contaminated sharps.
-
Liquid waste containing this compound.
Disposal Procedure:
-
Segregation: Collect all waste contaminated with this compound in designated, labeled, and sealed containers.
-
Containerization: Use chemically resistant containers for waste collection.
-
Labeling: Clearly label waste containers with the chemical name and associated hazard symbols.
-
Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or discard in regular trash.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it as regular laboratory waste, in accordance with institutional guidelines.
Caption: Waste disposal logical relationship for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
